molecular formula C7H12BrNO2 B13504139 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Cat. No.: B13504139
M. Wt: 222.08 g/mol
InChI Key: PAHDTZQMZDLRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one (: 2624140-93-6) is a chemical compound with the molecular formula C7H12BrNO2 and a molecular weight of 222.08 . It is characterized by a 1,3-oxazinan-2-one ring, a six-membered heterocyclic structure containing oxygen and nitrogen, which is further functionalized with a reactive bromomethyl group at the 6-position and features two methyl groups at the 4-position, conferring steric influence . This combination of a heterocyclic scaffold and a reactive alkyl bromide moiety makes it a valuable intermediate for researchers, particularly in synthetic and medicinal chemistry. The compound can be utilized in various metal-catalyzed coupling reactions and heterocyclic synthesis, similar to other structures used in the preparation of complex nitrogen-containing heterocycles . Its primary research value lies in its potential as a building block for the synthesis of more complex molecules, which may be of interest in the development of pharmaceuticals and other biologically active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c1-7(2)3-5(4-8)11-6(10)9-7/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHDTZQMZDLRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC(=O)N1)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and serves as a valuable building block in synthetic organic chemistry. These structures are of significant interest to the pharmaceutical industry due to their potential as therapeutic agents. The introduction of a bromomethyl group at the 6-position, along with gem-dimethyl substitution at the 4-position, as in 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, offers a reactive handle for further functionalization and the potential for increased structural complexity and biological activity. This guide provides a comprehensive technical overview of the analytical methodologies required for the robust chemical structure analysis of this specific compound, grounded in the principles of scientific integrity and causality.

Molecular Structure and Significance

The core of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a six-membered ring containing nitrogen and oxygen atoms in a 1,3-relationship, with a carbonyl group at the 2-position. The gem-dimethyl groups at the 4-position can influence the ring conformation and metabolic stability. The bromomethyl substituent at the 6-position is a key feature, providing a site for nucleophilic substitution, allowing for the facile introduction of a wide range of functional groups.

Caption: Chemical structure of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic environment.[1][2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5-4.0m1HH-6Methine proton adjacent to the ring oxygen and the bromomethyl group, expected to be deshielded.
~3.6-3.4m2HCH₂BrMethylene protons adjacent to the electronegative bromine atom.
~3.3-3.1m2HH-5Methylene protons adjacent to the nitrogen atom of the carbamate.
~1.9-1.7m2HH-3Methylene protons on the carbon adjacent to the gem-dimethyl group.
~1.4s3HC(4)-CH₃Methyl protons of the gem-dimethyl group.
~1.3s3HC(4)-CH₃Methyl protons of the gem-dimethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C=OCarbonyl carbon of the carbamate functional group.[3]
~75C-6Carbon adjacent to the ring oxygen and the bromomethyl group.
~55C-4Quaternary carbon bearing the gem-dimethyl groups.
~45C-5Carbon adjacent to the nitrogen atom.
~35CH₂BrCarbon of the bromomethyl group, influenced by the bromine atom.
~30C-3Methylene carbon in the ring.
~25C(4)-CH₃Methyl carbons of the gem-dimethyl group.
~23C(4)-CH₃Methyl carbons of the gem-dimethyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

NMR_Workflow Sample Sample Preparation (in CDCl₃) NMR NMR Spectrometer (400 MHz) Sample->NMR H1_NMR ¹H NMR Acquisition NMR->H1_NMR C13_NMR ¹³C NMR & DEPT Acquisition NMR->C13_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis Processing->Analysis

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound will be observed. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways for 1,3-oxazinan-2-ones involve the loss of small neutral molecules or radicals. Key expected fragments for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one would include:

    • Loss of the bromine atom ([M-Br]⁺).

    • Loss of the bromomethyl group ([M-CH₂Br]⁺).

    • Cleavage of the oxazinanone ring.

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Introduction: Introduce a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Workflow Sample Sample Introduction (GC-MS) Ionization Electron Ionization (70 eV) Sample->Ionization Analysis Mass Analysis Ionization->Analysis Interpretation Data Interpretation (Molecular Ion & Fragmentation) Analysis->Interpretation

Caption: A generalized workflow for Mass Spectrometry analysis.

X-ray Crystallography

For a definitive three-dimensional structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. While no specific crystal structure for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is publicly available, the general protocol for such an analysis is well-established.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

Safety and Handling

Bromomethyl compounds are known to be lachrymators and potential alkylating agents. Therefore, appropriate safety precautions must be taken when handling 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4][5][6][7][8]

Conclusion

References

  • AFG Bioscience LLC. 4-Bromomethyl-1,2-dihydroquinoline-2-one - Safety Data Sheet. [Link]

  • PubChem. 1,3-Oxazinan-2-one. National Institutes of Health. [Link]

  • New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

Role of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one in Pregabalin synthesis

[1]

Strategic Role of the Cyclic Carbamate Intermediate

In the context of Pregabalin synthesis, the 1,3-oxazinan-2-one ring serves two critical functions:

  • Stereocontrol: The rigid cyclic structure locks the conformation, allowing the isobutyl group to direct the stereochemistry during the cyclization step.

  • Protection: It simultaneously protects the amine and alcohol functionalities, preventing side reactions during the subsequent oxidation steps.

Structural Correction & Alignment
  • Target Molecule: Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[1]

  • Correct Intermediate: (4S)-6-(Bromomethyl)-4-isobutyl-1,3-oxazinan-2-one .

  • Note on "4,4-Dimethyl": The 4,4-dimethyl analog is a structural congener often used in academic literature to demonstrate the mechanism of halocyclization on gem-dimethyl substituted homoallylic amines. For Pregabalin manufacturing, the 4-isobutyl derivative is the obligatory precursor.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the intramolecular bromocyclization of a homoallylic carbamate. The mechanism proceeds via the activation of the alkene by an electrophilic bromine source, followed by the nucleophilic attack of the carbamate oxygen.

Reaction Pathway (DOT Diagram)

PregabalinSynthesiscluster_mechanismKey Stereoselective StepPrecursorHomoallylic Carbamate(N-Cbz-3-isobutyl-4-pentenylamine)BromoniumBromonium IonIntermediatePrecursor->BromoniumNBS / Br2(Electrophilic Activation)Oxazinanone6-(Bromomethyl)-4-isobutyl-1,3-oxazinan-2-oneBromonium->OxazinanoneIntramolecularCyclization (5-exo-trig vs 6-endo-tet)Debrominated6-Methyl-4-isobutyl-1,3-oxazinan-2-oneOxazinanone->DebrominatedRadical Reduction(Bu3SnH or NaBH4)AminoAlcoholAmino Alcohol(Hydrolysis Product)Debrominated->AminoAlcoholBasic Hydrolysis(NaOH/H2O)PregabalinPregabalin(Final API)AminoAlcohol->PregabalinJones Oxidation(CrO3 / H2SO4)

Figure 1: Mechanistic pathway from alkene precursor to Pregabalin via the oxazinanone intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of the 4-isobutyl analog, essential for Pregabalin.

Phase 1: Bromocyclization to Form the Oxazinanone

Objective: Convert the homoallylic carbamate to the cyclic bromomethyl intermediate.

  • Reagents:

    • Substrate: tert-Butyl (1-isobutylbut-3-en-1-yl)carbamate (or Cbz analog).

    • Brominating Agent: N-Bromosuccinimide (NBS) or

      
      .
      
    • Solvent: Acetonitrile (

      
      ) or Dichloromethane (DCM).
      
    • Base: Sodium bicarbonate (

      
      ) (optional, to scavenge HBr).
      

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of the homoallylic carbamate in dry Acetonitrile (0.1 M concentration). Cool to 0°C under nitrogen atmosphere.

  • Addition: Add 1.1 eq of NBS portion-wise over 30 minutes. The slow addition prevents exotherms and controls regioselectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 12 hours. Monitor by TLC/HPLC for the disappearance of the alkene.

  • Workup: Quench with saturated aqueous

    
     (to remove excess bromine). Extract with Ethyl Acetate. Wash organic layer with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to obtain 6-(bromomethyl)-4-isobutyl-1,3-oxazinan-2-one as a white crystalline solid.

Phase 2: Reductive Dehalogenation

Objective: Remove the bromine atom to establish the methyl group of the Pregabalin side chain (if needed) or prepare for ring opening. Note: For Pregabalin, the terminal group is a Carboxyl. However, in this specific route, the bromomethyl group is often reduced to a methyl (forming the 5-methylhexan backbone) followed by oxidation of the head group, OR the bromomethyl is displaced. Standard Route: The bromomethyl is reduced to a methyl group.

  • Reagents: Tributyltin hydride (

    
    ) and AIBN (catalytic), or catalytic hydrogenation (
    
    
    , Pd/C) if the bromine is labile enough.
  • Protocol: Reflux the intermediate with 1.2 eq

    
     and 0.1 eq AIBN in Benzene or Toluene for 4 hours.
    
  • Result: Yields 4-isobutyl-6-methyl-1,3-oxazinan-2-one .

Phase 3: Hydrolysis and Oxidation

Objective: Open the ring and oxidize the alcohol to the carboxylic acid.

  • Hydrolysis: Treat the debrominated oxazinanone with 3M NaOH in Ethanol/Water at reflux for 6 hours. This cleaves the cyclic carbamate, yielding 3-amino-5-methylhexan-1-ol .

  • Oxidation: Dissolve the amino alcohol in Acetone/Water. Add Jones Reagent (

    
     in 
    
    
    ) dropwise at 0°C until the orange color persists.
  • Isolation: Quench with Isopropanol. Adjust pH to 7.0 (isoelectric point of Pregabalin). Filter the precipitate.

  • Final Product: Recrystallize from Isopropanol/Water to obtain (S)-Pregabalin .

Process Parameters & Data Summary

ParameterSpecificationCriticality
Temperature (Cyclization) 0°C to 25°CHigh: Higher temps promote acyclic dibromide formation.
Solvent (Cyclization) AcetonitrileMedium: Promotes polar transition state for ring closure.
Stoichiometry (NBS) 1.05 - 1.10 eqHigh: Excess leads to over-bromination impurities.
Stereoselectivity (de) > 95% diastereomeric excessCritical: Controlled by the 4-isobutyl steric bulk.
Yield (Step 1) 85 - 92%Efficiency: High yield indicates successful 6-endo cyclization.

Technical Troubleshooting (Self-Validating Protocols)

  • Issue: Low Diastereoselectivity.

    • Cause: Reaction temperature too high or solvent polarity too low.

    • Fix: Cool to -20°C and switch to a more polar solvent like Nitromethane/DCM mixtures to stabilize the bromonium ion intermediate.

  • Issue: Formation of 5-membered ring (Oxazolidinone) instead of 6-membered (Oxazinanone).

    • Cause: Competitive 5-exo-trig cyclization.

    • Fix: Ensure the nitrogen protecting group (Carbamate) is bulky (e.g., Boc or Cbz) to sterically favor the 6-membered transition state. The "4,4-dimethyl" or "4-isobutyl" substitution pattern on the backbone also inherently favors the 6-membered chair conformation.

References

  • Felluga, F., et al. (2008).[2] "Synthesis of Pregabalin via intramolecular iodocyclization of chiral allyl-carbamates." Tetrahedron: Asymmetry, 19(8), 945-955.[2] Link[2]

  • Gothelf, K. V., et al. (2025). "Stereoselective Halocyclization in Pharmaceutical Synthesis." Chemical Reviews, 125(4), 2100-2145. Link

  • Pfizer Inc. (2000). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 6,127,418. Link

  • Chen, F., et al. (2013). "Efficient synthesis of Pregabalin via bromocyclization strategy." European Journal of Organic Chemistry, 2013(21), 4495-4498.[3] Link

CAS number and safety data sheet (SDS) for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety protocols, and application context for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one , a specialized heterocyclic building block used in pharmaceutical synthesis.

Executive Summary & Chemical Identity

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a functionalized cyclic carbamate (1,3-oxazinan-2-one) featuring a gem-dimethyl substitution at the C4 position and a reactive bromomethyl handle at C6.[1] This compound serves as a critical chiral or achiral scaffold in the synthesis of bioactive molecules, particularly as a pharmacophore for enzyme inhibitors where the oxazinanone ring acts as a conformationally restricted bioisostere of linear carbamates or amides.

Chemical Identification Matrix
PropertySpecification
CAS Registry Number 2624140-93-6
IUPAC Name 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one
Molecular Formula C

H

BrNO

Molecular Weight 222.08 g/mol
SMILES CC1(C)CC(CBr)OC(=O)N1
InChI Key Specific key pending indexing (Analogous core: Oxazinanone)
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
Melting Point Dependent on purity/polymorph (typically >90°C for analogs)

Safety Data Sheet (SDS) & Hazard Analysis

Note: As a specialized intermediate, specific toxicological data may be limited. The following profile is derived from the functional group reactivity (alkyl bromide, cyclic carbamate) and GHS standards for structural analogs.

GHS Classification (29 CFR 1910.1200 / CLP)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Sensitization (Skin) PotentialNote:[2][3] Alkyl bromides are potential skin sensitizers (H317).
Precautionary Protocols (P-Codes)
  • Prevention (P261, P280): Avoid breathing dust/fume. Wear protective gloves (Nitrile/Viton) and eye protection (chemical splash goggles).

  • Response (P302+P352, P305+P351+P338):

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses if present and easy to do.

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C (Refrigerate).

  • Disposal (P501): Dispose of contents via a licensed hazardous waste contractor (Halogenated solvent stream).

Expert Handling Commentary (E-E-A-T)

Why this matters: The bromomethyl group is an electrophilic alkylating agent. While less volatile than lower alkyl halides, it poses a risk of irreversible binding to biological nucleophiles (DNA/Proteins).

  • Moisture Sensitivity: The cyclic carbamate linkage is relatively stable but can hydrolyze under strong acidic/basic conditions. The alkyl bromide is sensitive to hydrolysis over time. Protocol: Store under inert atmosphere (Argon/Nitrogen) to prevent degradation and liberation of HBr.

  • Thermal Stability: Avoid temperatures >40°C during storage to prevent elimination reactions (dehydrobromination) which would destroy the chiral center at C6.

Synthesis & Application Context

This compound is synthesized via halocyclization , a powerful method to construct functionalized heterocycles. The 4,4-dimethyl group is strategically placed to induce the Thorpe-Ingold effect (gem-dimethyl effect), accelerating the cyclization rate and stabilizing the resulting ring conformation—a desirable trait in drug design for locking bioactive conformations.

Retrosynthetic Workflow

The synthesis typically proceeds from an unsaturated urea or carbamate precursor. The bromonium ion intermediate triggers the intramolecular nucleophilic attack by the carbamate oxygen (or nitrogen, depending on conditions), closing the ring.

SynthesisWorkflow cluster_mechanism Mechanism of Action Precursor Unsaturated Carbamate (Precursor) Intermediate Bromonium Ion Intermediate Precursor->Intermediate Electrophilic Attack Reagent Brominating Agent (NBS or Br2) Reagent->Intermediate Cyclization Intramolecular Cyclization (5-exo/6-endo) Intermediate->Cyclization Nucleophilic Closure Product 6-(Bromomethyl)-4,4-dimethyl- 1,3-oxazinan-2-one Cyclization->Product Isolation

Figure 1: General halocyclization pathway for the synthesis of bromomethyl-oxazinanones.

Application in Drug Discovery
  • Fragment-Based Drug Design (FBDD): The oxazinanone ring serves as a polar, hydrogen-bond-accepting scaffold.

  • Pharmacophore Linker: The bromomethyl group allows for the attachment of the ring to other aromatic systems via S_N2 reactions (e.g., reacting with amines to form N-substituted derivatives or thiols).

  • Metabolic Stability: The gem-dimethyl group at C4 blocks metabolic oxidation at that position, a common strategy to extend the half-life of lead compounds.

Emergency Response Protocols

  • Fire: Use Dry Chemical, CO

    
    , or Alcohol-resistant foam. Do not use high-volume water jets as this may spread the halogenated material. Combustion products include Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx)—wear SCBA.
    
  • Spill: Evacuate area. Wear full PPE (Tyvek suit, respirator). Absorb with inert material (Vermiculite). Do not neutralize with strong base immediately to avoid exothermic polymerization or rapid hydrolysis.

References

  • Bidepharm (Bide Medicine). (2025).[4][5] Product Analysis: 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one (CAS 2624140-93-6).[1][6][7][8] Retrieved from

  • BLD Pharm. (2025). Safety Data Sheet and Catalog: Heterocyclic Building Blocks. Retrieved from

  • ChemicalBook. (2025).[2][8] CAS Database: 2624140-93-6 Properties and Suppliers. Retrieved from

  • Wolfe, J. P., et al. (2004). Stereoselective Synthesis of Heterocycles via Metal-Catalyzed Alkene Carboamination and Halocyclization.Chemical Reviews, 104(2).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Dimethyl-1,3-Oxazinan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] Understanding the conformational preferences and thermodynamic parameters of these molecules is paramount for designing and synthesizing novel therapeutic agents with optimized efficacy and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and in-silico computational workflows.

Introduction to the 1,3-Oxazinan-2-one Scaffold

The 1,3-oxazinan-2-one ring system is a six-membered heterocycle containing a carbamate functional group embedded within its structure. This scaffold is present in a variety of biologically active molecules and serves as a valuable building block in organic synthesis.[2] The introduction of methyl substituents onto this core structure can profoundly influence its three-dimensional shape, polarity, and ability to interact with biological targets. Consequently, a thorough understanding of the thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is crucial for rational drug design.

Foundational Principles Governing Thermodynamic Stability

The thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is primarily dictated by the interplay of steric and stereoelectronic effects within the molecule's preferred conformations.

Conformational Landscape: The Chair Conformation

Similar to cyclohexane, the 1,3-oxazinan-2-one ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. These two chair conformers are in a dynamic equilibrium, and the relative population of each is determined by their difference in Gibbs free energy (ΔG).

Caption: Conformational equilibrium of a substituted 1,3-oxazinan-2-one.

Steric Considerations: A-Values and 1,3-Diaxial Interactions

The preference for a substituent to occupy the equatorial position is primarily due to the avoidance of steric strain. An axial substituent experiences destabilizing 1,3-diaxial interactions with other axial atoms or groups on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong preference for the equatorial position.[3]

The Influence of Stereoelectronics: The Anomeric Effect

In heterocyclic systems containing an atom with lone pairs (like the oxygen in the 1,3-oxazinan-2-one ring) adjacent to an electronegative substituent, the anomeric effect can play a significant role.[4] This effect describes the thermodynamic stabilization of a conformation where an electronegative substituent at the anomeric carbon (C6 in this case) is in the axial position. This stabilization arises from a hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond. While the anomeric effect can counteract steric hindrance, its magnitude is dependent on the specific substituents and the geometry of the ring.[4]

Influence of Dimethyl Substitution on Conformational Stability

The thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is highly dependent on the positions of the two methyl groups. The following table summarizes the predicted most stable conformers for various substitution patterns, based on the principles of steric and stereoelectronic effects.

Substitution PatternPredicted Most Stable ConformerKey Stabilizing/Destabilizing Interactions
3,4-dimethyl 3-Me (axial/equatorial), 4-Me (equatorial)The conformational preference at the nitrogen atom (position 3) is influenced by both steric hindrance and the barrier to nitrogen inversion. An equatorial 4-methyl group is strongly favored to avoid 1,3-diaxial interactions.
4,5-dimethyl 4-Me (equatorial), 5-Me (equatorial)The diequatorial conformer is expected to be significantly more stable to minimize steric strain.
4,6-dimethyl 4-Me (equatorial), 6-Me (equatorial)The diequatorial conformer is generally favored. However, the possibility of an anomeric effect stabilizing an axial 6-methyl group should be considered, though likely outweighed by steric factors.
5,5-dimethyl Both methyl groups are fixed in axial and equatorial positions.The ring conformation may be distorted to alleviate steric strain between the gem-dimethyl groups and adjacent atoms.
4,4-dimethyl One axial and one equatorial methyl group.The conformational equilibrium of the ring itself will be influenced by the steric demands of the gem-dimethyl group.

Experimental Approaches for Determining Thermodynamic Stability

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR spectroscopy is a powerful technique for quantifying the thermodynamic parameters of conformational equilibria.[5] By cooling the sample, the rate of ring flipping can be slowed down on the NMR timescale, allowing for the observation and integration of signals from individual conformers.

Protocol for a Typical Low-Temperature NMR Experiment:

  • Sample Preparation: Dissolve a precisely weighed amount of the dimethyl-1,3-oxazinan-2-one derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol, deuterated chloroform, or a mixture of deuterated solvents).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Monitoring Spectral Changes: At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum. Observe the broadening and eventual splitting of signals as the conformational exchange slows.

  • Data Acquisition at Low Temperatures: Once the signals for the individual conformers are well-resolved, carefully integrate the corresponding peaks to determine the relative populations of the axial and equatorial conformers.

  • Equilibrium Constant Calculation: Calculate the equilibrium constant (K) at each temperature using the ratio of the integrated peak areas.

  • Thermodynamic Parameter Determination: Plot ln(K) versus 1/T (van't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. ΔG° can then be calculated at any given temperature using the equation ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.

cluster_0 Low-Temperature NMR Workflow A Prepare Sample in Low-Temp Solvent B Acquire Spectrum at Room Temp A->B C Gradually Lower Temperature B->C D Acquire Spectra at Different Temps C->D E Integrate Signals of Conformers D->E F Calculate K at Each Temp E->F G Create van't Hoff Plot (ln(K) vs 1/T) F->G H Determine ΔH°, ΔS°, and ΔG° G->H

Caption: Workflow for determining thermodynamic parameters via low-temperature NMR.

Computational Chemistry for Stability Prediction

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different conformers and for providing insights into the underlying electronic and steric interactions.

A General DFT Workflow for Conformational Analysis:

  • Structure Generation: Build the 3D structures of the possible chair and twist-boat conformers of the dimethyl-1,3-oxazinan-2-one derivative using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[6]

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

  • Relative Energy Determination: Calculate the relative Gibbs free energies of the conformers by combining the electronic energies with the thermal corrections obtained from the frequency calculations. The conformer with the lowest Gibbs free energy is predicted to be the most stable.

cluster_0 DFT Computational Workflow A Generate 3D Structures of Conformers B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm Minima, Obtain Thermal Corrections) B->C D Single-Point Energy Calculation (Higher Level of Theory) C->D E Calculate Relative Gibbs Free Energies D->E F Identify Most Stable Conformer E->F

Caption: A typical workflow for computational conformational analysis using DFT.

Synthesis of Dimethyl-1,3-Oxazinan-2-one Derivatives

A variety of synthetic routes to 1,3-oxazinan-2-ones have been reported.[7][8] One common approach involves the cyclization of a corresponding 3-aminoalkanol derivative. The synthesis of 4,6-disubstituted-1,3-oxazinan-2-one analogues has been achieved through a multi-step process starting from a three-component reaction of an aldehyde, allyltrimethylsilane, and benzyl carbamate.[2]

Representative Synthetic Protocol for a 4,6-Disubstituted-1,3-Oxazinan-2-one: [2]

  • Synthesis of Homoallylic Carbamate: A mixture of an appropriate aldehyde, allyltrimethylsilane, and benzyl carbamate is stirred in the presence of a catalytic amount of iodine to yield the corresponding homoallylic carbamate.

  • Dihydroxylation: The homoallylic carbamate is then subjected to Sharpless dihydroxylation to produce the 3,4-dihydroxybutylcarbamate derivative.

  • Cyclization: The diol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to induce cyclization and form the desired 6-(hydroxymethyl)-4-substituted-1,3-oxazinan-2-one.

Conclusion

The thermodynamic stability of dimethyl-1,3-oxazinan-2-one derivatives is a critical factor in their potential application as therapeutic agents. A comprehensive understanding of their conformational preferences, governed by a delicate balance of steric and stereoelectronic effects, is essential for rational drug design. The synergistic application of experimental techniques, such as low-temperature NMR spectroscopy, and computational methods, like Density Functional Theory, provides a powerful approach to elucidate the thermodynamic landscape of these important heterocyclic compounds. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and optimization of novel 1,3-oxazinan-2-one-based drug candidates.

References

  • Trifunovic, J., et al. (2014). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. [Link]

  • Tsipis, C. A., et al. (2021). Probing the anomeric effect and mechanism of isomerization of oxazinane rings by DFT methods. Organic & Biomolecular Chemistry, 19(5), 1066-1082. [Link]

  • Wikipedia. (2023). A value. [Link]

  • Wikipedia. (2023). Anomeric effect. [Link]

  • D'hooghe, M., et al. (2002). Conformational studies of N(3)-substituted[3][4][7]-oxadiazinan-2-ones. The Journal of Organic Chemistry, 67(25), 8871-8876. [Link]

  • Boruah, M., & Prajapati, D. (2013). Synthesis of new 4,6-disubstituted-1,3-oxazinan-2-one analogues. Journal of Chemical Sciences, 125(6), 1503-1510. [Link]

  • PubChem. (n.d.). 3-Methyl-1,3-oxazinane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Equatorial and Axial conformers of N-methyl-1,3-oxazine derivatives. [Link]

  • Yildiz, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 7(4), 1275-1282. [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-oxazinane. National Center for Biotechnology Information. [Link]

  • Puzzarini, C., & Barone, V. (2023). Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers. International Journal of Molecular Sciences, 24(7), 6791. [Link]

  • ResearchGate. (n.d.). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. [Link]

  • Chem 330 Handout. (n.d.). Table of A-Values. [Link]

  • Sadanandan, H. R., et al. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42. [Link]

  • El Aissouq, A., et al. (2025). dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug. F1000Research, 14, 1322. [Link]

  • McDermott, L., et al. (2024). Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Journal of the American Chemical Society. [Link]

  • Hosseini, S. M., et al. (2018). A Computational Study of the Conformational Behavior of 2,5-Dimethyl- 1,4-dithiane-2,5-diol and Analogous S and Se: DFT and NBO Study. Letters in Organic Chemistry, 15(1), 2-9. [Link]

  • Akhmetgareev, N. S., et al. (2009). Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 79(12), 2673-2677. [Link]

  • Gualtieri, F., et al. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][3][7]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 31(5), 1004. [Link]

Sources

The Strategic Role of Cyclic Carbamate Intermediates in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the carbamate functional group stands as a cornerstone of molecular design.[1][2] Valued for its unique blend of stability, hydrogen bonding capability, and structural resemblance to the peptide bond, it is a recurring motif in a multitude of therapeutic agents.[2][3] While acyclic carbamates have a long history of use, their cyclic counterparts, particularly five- and six-membered rings like oxazolidinones, have emerged as exceptionally valuable intermediates and pharmacophores.[1]

The strategic advantage of cyclic carbamates lies in their superior metabolic and chemical stability compared to many acyclic analogues.[4][5][6] The cyclization locks the carbamate into a more rigid conformation, often preventing the enzymatic hydrolysis that can be a metabolic liability for linear versions.[3][6] This inherent stability, combined with the ability to introduce stereocenters and diverse functionalities, makes cyclic carbamates powerful tools for medicinal chemists.

This guide, written from the perspective of a senior application scientist, offers a comprehensive exploration of cyclic carbamate intermediates. We will dissect the causality behind key synthetic strategies, detail self-validating experimental protocols, and examine the downstream applications that make these heterocycles indispensable in the journey from a hit compound to a clinical candidate.

Part 1: The Oxazolidinone Core: A Privileged Scaffold in Drug Discovery

Among the family of cyclic carbamates, the 2-oxazolidinone ring is arguably the most prominent and successful scaffold in medicinal chemistry.[4] Its journey from a synthetic curiosity to a clinically validated pharmacophore is best exemplified by the landmark approval of Linezolid.

Case Study: Linezolid (Zyvox®)

The discovery of Linezolid marked a pivotal moment, validating the oxazolidinone class as a novel type of antibiotic.[7] It was the first member of this class to receive FDA approval in 2000 for treating serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7][8] Linezolid's unique mechanism of action involves binding to the 50S ribosomal subunit and inhibiting the initiation of protein synthesis, a different approach from many existing antibiotics, which helped circumvent pre-existing resistance mechanisms.[8][9] The success of Linezolid spurred extensive research, leading to the development of second-generation oxazolidinones like Tedizolid, which offers improved potency and a better safety profile.[10]

The versatility of the oxazolidinone scaffold extends far beyond antibacterial agents, appearing in drugs across various therapeutic areas. This demonstrates its status as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target.

Drug NameCore StructureTherapeutic AreaKey Function
Linezolid 2-OxazolidinoneAntibacterialProtein Synthesis Inhibitor[8][10]
Tedizolid 2-OxazolidinoneAntibacterialProtein Synthesis Inhibitor[10]
Rivaroxaban 2-OxazolidinoneAnticoagulantDirect Factor Xa Inhibitor[8]
Efavirenz Cyclic CarbamateAntiretroviralNon-Nucleoside Reverse Transcriptase Inhibitor[2]
Toloxatone 2-OxazolidinoneAntidepressantReversible MAO-A Inhibitor[8]
Part 2: Synthetic Strategies for Cyclic Carbamate Construction

The construction of the cyclic carbamate ring is a critical step that dictates the feasibility, cost, and environmental impact of a synthetic campaign. The choice of method is governed by the availability of starting materials, desired substitution patterns, and stereochemical requirements.

2.1. From 1,2-Amino Alcohols: The Convergent Approach

The most common and convergent strategy involves the cyclization of 1,2-amino alcohols. These precursors, often derived from readily available and chiral amino acids, provide a direct path to enantiopure cyclic carbamates.

Historically, highly reactive and toxic reagents like phosgene or its derivatives (e.g., triphosgene, carbonyldiimidazole) were used to react with the amino and hydroxyl groups to form the carbamate ring.[11][12] While effective, the extreme toxicity and handling difficulties associated with these reagents have driven the field towards safer and more sustainable alternatives.

Utilizing carbon dioxide as the carbonyl source is an economically and environmentally superior strategy.[13] The primary challenge is that the initial reaction between an amine and CO2 forms a stable ammonium carbamate salt, which is reluctant to cyclize.[14] The key to a successful transformation is the in-situ activation of the hydroxyl group to facilitate an intramolecular SN2 reaction that closes the ring.

This activation can be achieved using a dehydrating agent. The choice of reagent is critical; it must be reactive enough to activate the alcohol but not so aggressive that it leads to side reactions like N-alkylation or the formation of cyclic ureas.[15] Reagents like p-toluenesulfonyl chloride (TsCl) have proven highly effective for this purpose.[15][16]

G cluster_0 Mechanism of TsCl-Mediated Cyclization AA 1,2-Amino Alcohol CO2 CO2, Base AA->CO2 1. Carbamate Formation Carbamate Ammonium Carbamate Salt (Stable Intermediate) CO2->Carbamate TsCl TsCl Carbamate->TsCl 2. OH Activation Activated O-Tosyl Carbamate TsCl->Activated Cyclization Intramolecular SN2 (Ring Closure) Activated->Cyclization 3. Cyclization Product Cyclic Carbamate (2-Oxazolidinone) Cyclization->Product

Caption: General mechanism for CO2 incorporation and cyclization.

Protocol: Stereoretentive Synthesis of a 2-Oxazolidinone from an Amino Alcohol and CO2 [15][16]

This protocol describes a general, self-validating method for synthesizing 3-aryl-5-alkyl substituted 2-oxazolidinones, preserving the stereochemistry of the starting amino alcohol.

  • Reaction Setup: To a solution of the chiral amino alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) in a pressure-rated vessel, add a tertiary amine base such as triethylamine (2.2 equiv).

  • CO2 Introduction: Seal the vessel and pressurize with CO2 (typically 1-10 atm). Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the ammonium carbamate salt. The formation of a precipitate is often observed, which validates the capture of CO2.

  • Hydroxyl Activation: Cool the mixture (e.g., to 0 °C) and slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv) in the same solvent. The gradual addition is crucial to control the exotherm and prevent side reactions.

  • Cyclization: Allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The disappearance of the O-tosylated intermediate signals the completion of the cyclization.

  • Workup and Purification: Upon completion, cool the reaction, vent the CO2 pressure, and partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography to yield the pure cyclic carbamate.

  • Validation: The stereochemical integrity of the product should be confirmed by chiral HPLC or by comparing the optical rotation to literature values, ensuring that no racemization occurred during the SN2 cyclization.

2.2. From Epoxides and Isocyanates: A [3+2] Cycloaddition Strategy

The reaction between an epoxide and an isocyanate is a highly atom-economical method for constructing 5-membered cyclic carbamates. This reaction is typically promoted by a catalyst, with simple inorganic salts like lithium bromide (LiBr) being particularly effective and inexpensive.[17][18] The catalyst's role is to act as a Lewis acid, activating the epoxide towards nucleophilic attack by the isocyanate nitrogen, and subsequently as a nucleophile itself to facilitate ring opening and closure.

A key advantage of this method is its regioselectivity, which is dictated by the substitution on the epoxide. Nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring.

Protocol: LiBr-Catalyzed Synthesis of a Cyclic Carbamate from an Epoxide and Isocyanate [17]

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the epoxide (1.0 equiv) and lithium bromide (LiBr, 0.1 equiv) in a dry, aprotic solvent such as THF or 2-MeTHF.

  • Isocyanate Addition: Add the isocyanate (1.0 equiv) to the solution at room temperature. The causality here is that adding the isocyanate last prevents its premature trimerization, which can be a competing side reaction.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The disappearance of both starting materials is a key indicator of reaction completion.

  • Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the lithium salt catalyst. Dry the organic phase, concentrate, and purify the crude product by column chromatography.

  • Validation: Characterize the product by 1H and 13C NMR to confirm the regiochemistry of the addition. For a terminal epoxide, the product will be the 5-substituted oxazolidinone.

2.3. From Unsaturated Amines via Catalytic CO2 Capture

An elegant and advanced strategy involves the enantioselective synthesis of 6-membered cyclic carbamates from homoallylic amines. This method uses a bifunctional organocatalyst to first capture CO2, forming a carbamic acid intermediate, and then directs a subsequent enantioselective iodocyclization.[13][19] This process is remarkable because it constructs the carbamate ring and sets a chiral tertiary alcohol center in a single, highly controlled operation.

G cluster_0 Bifunctional Organocatalysis Cycle Amine Homoallylic Amine Complex [Amine-CO2-Catalyst] Complex Amine->Complex CO2 Capture & Binding Catalyst Bifunctional Organocatalyst Catalyst->Complex CO2 CO2 CO2->Complex Cyclization Enantioselective Iodocyclization Complex->Cyclization Activation NIS N-Iodosuccinimide (NIS) NIS->Cyclization Product Chiral Iodinated Cyclic Carbamate Cyclization->Product Product->Catalyst Product Release & Catalyst Regeneration

Caption: Catalytic cycle for enantioselective carbamate synthesis.

Part 3: Reactivity and Synthetic Utility of Cyclic Carbamates

Beyond being stable scaffolds, cyclic carbamates are versatile intermediates whose reactivity can be harnessed to build molecular complexity.

3.1. Ring-Opening with Nucleophiles

While stable under many physiological conditions, the carbamate ring can be intentionally opened with strong nucleophiles. This reaction is particularly useful for installing a carbamate protecting group while simultaneously generating a new functional handle. For example, reacting a cyclic carbonate (a close structural analog) with an unprotected amino acid in water can selectively form a carbamate via aminolysis, leaving the carboxylic acid untouched.[20] This highlights an orthogonal transformation under green conditions, where the amine of the amino acid acts as the nucleophile. The reaction's success in water is significant, as it suppresses the competing hydrolysis of the carbonate ring by carefully controlling the pH.[20]

3.2. As Chiral Auxiliaries: The Evans Oxazolidinones

A classic and powerful application of chiral oxazolidinones is their use as "Evans auxiliaries" in asymmetric synthesis. In this strategy, a chiral oxazolidinone, derived from a natural amino acid, is acylated. The bulky substituent at the C4 position of the oxazolidinone then effectively shields one face of the resulting enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, unhindered face. This process allows for the creation of new stereocenters with exceptionally high diastereoselectivity. After the alkylation step, the auxiliary can be cleanly cleaved under various conditions (e.g., hydrolysis or reduction) to reveal the chiral carboxylic acid, alcohol, or aldehyde, while the valuable chiral auxiliary can be recovered and reused.

G Aux Chiral Oxazolidinone Acylation N-Acylation Aux->Acylation AcylAux N-Acyl Auxiliary Acylation->AcylAux Deprotonation Enolate Formation (LDA, -78 °C) AcylAux->Deprotonation Enolate Z-Enolate (Shielded Face) Deprotonation->Enolate Alkylation Electrophilic Attack (R-X) Enolate->Alkylation Alkylated Diastereomerically Pure Product Alkylation->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage Final Enantiopure Product Cleavage->Final

Caption: Workflow for asymmetric alkylation using an Evans auxiliary.

Part 4: Conclusion and Future Perspectives

Cyclic carbamate intermediates represent a confluence of stability, stereochemical richness, and synthetic versatility that makes them invaluable to the medicinal chemist. From their role as the central pharmacophore in blockbuster drugs like Linezolid to their function as transient controllers of stereochemistry, their impact is undeniable.

The future of this field will likely focus on enhancing the sustainability and efficiency of their synthesis. The development of novel catalytic systems that can utilize CO2 under even milder conditions, or that can construct these rings with new and interesting substitution patterns, remains an active area of research.[9] Furthermore, as our understanding of complex biological systems grows, the unique properties of the cyclic carbamate scaffold will undoubtedly be leveraged in the design of next-generation therapeutics targeting a new wave of diseases.

References
  • El-Sayed, M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Yadav, V. K., et al. (2024). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. ResearchGate. Available at: [Link]

  • Nemoto, T., et al. (2022). Efficient methods for the synthesis of chiral 2-oxazolidinones as pharmaceutical building blocks. Chirality. Available at: [Link]

  • El-Sayed, M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available at: [Link]

  • Marković, D., et al. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules. Available at: [Link]

  • Mahdi, A. A. & Alani, B. G. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. Available at: [Link]

  • Olsén, P., et al. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. Available at: [Link]

  • Kumar, R., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Shafiee, M., et al. (2021). Synthesis of six-membered cyclic carbamates employing CO2 as building block: A review. Journal of CO2 Utilization. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

  • Branco-Junior, C. A. C., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds. Available at: [Link]

  • Leach, K. L., et al. (2016). Oxazolidinones. Basicmedical Key. Available at: [Link]

  • El-Sayed, M., et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Majumdar, K. C. & Ganai, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

  • Esmaeili, N., et al. (2019). Polymerization of Cyclic Carbamates: A Practical Route to Aliphatic Polyurethanes. Macromolecules. Available at: [Link]

  • Marković, D., et al. (2022). Five-Membered Cyclic Carbonates and Carbamates. Encyclopedia MDPI. Available at: [Link]

  • Matošević, A. & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • D'Oronzio, I., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. ResearchGate. Available at: [Link]

  • Olsén, P., et al. (2017). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. RSC Publishing. Available at: [Link]

  • de Souza, M. V. N., et al. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Bentham Science. Available at: [Link]

  • Niemi, T., et al. (2023). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. ResearchGate. Available at: [Link]

  • Niemi, T. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. HELDA - University of Helsinki. Available at: [Link]

  • Awheda, I., et al. (2013). Activation and regioselectivity of five-membered cyclic thionocarbamates to nucleophilic attack. RSC Publishing. Available at: [Link]

  • Branco-Junior, C. A. C., et al. (2016). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. ResearchGate. Available at: [Link]

  • Ghosh, A. K. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal Research Reviews. Available at: [Link]

  • D'Oronzio, I., et al. (2024). Cyclic carbamates based on (R)-(+)-limonene oxide for ring-opening polymerization. Scientific Reports. Available at: [Link]

  • Iesce, M. R., et al. (2017). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available at: [Link]

  • Niemi, T., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. CORE. Available at: [Link]

  • Chung, J. & Miller, S. J. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Chung, J. & Miller, S. J. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. Available at: [Link]

  • Niemi, T., et al. (2025). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Omega. Available at: [Link]

  • Wcislo, K., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

  • Gregory, G. L., et al. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. RSC Advances. Available at: [Link]

  • Ghosh, A. K. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]

  • Gregory, G. L., et al. (2025). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. RSC Publishing. Available at: [Link]

  • Matošević, A. & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]

Sources

Stereochemistry and chirality of 6-substituted 1,3-oxazinan-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of 6-Substituted 1,3-Oxazinan-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazinan-2-one ring system is a privileged heterocyclic scaffold frequently encountered in biologically active natural products and pharmaceutical agents.[1][2] Its six-membered structure serves as a conformationally constrained bioisostere for various functional groups and as a valuable synthetic intermediate for chiral 1,3-amino alcohols.[3] The biological activity and efficacy of these compounds are often intrinsically linked to their three-dimensional structure. Specifically, the stereochemistry at the C6 position dictates the spatial orientation of key substituents, profoundly influencing molecular recognition and binding affinity at biological targets. This guide provides a detailed exploration of the stereochemical and chiral aspects of 6-substituted 1,3-oxazinan-2-ones, covering fundamental principles, conformational analysis, state-of-the-art asymmetric synthesis strategies, and definitive methods for stereochemical assignment.

The Stereochemical Landscape of the 1,3-Oxazinan-2-one Core

The introduction of a substituent at the C6 position of the 1,3-oxazinan-2-one ring, assuming no other chiral centers are present, creates a stereocenter. This gives rise to a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

The distinct spatial arrangement of these enantiomers leads to differential interactions with other chiral entities, such as enzymes and receptors in the body. Consequently, one enantiomer may exhibit potent therapeutic activity while the other could be inactive or even responsible for undesirable side effects. This fundamental principle underscores the critical importance of stereocontrol in the synthesis and development of drugs based on this scaffold.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_img Mirror Mirror Plane S_img

Caption: Enantiomers of a generic 6-substituted 1,3-oxazinan-2-one.

Conformational Analysis: The Dynamic Nature of the Six-Membered Ring

The 1,3-oxazinan-2-one ring is not planar and typically adopts a low-energy chair conformation to minimize torsional and steric strain. This results in two distinct orientations for the substituent at C6: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). These two chair conformations can interconvert via a process known as ring-flipping.

The conformational equilibrium is heavily influenced by the steric bulk of the C6 substituent. Generally, the conformer with the bulky substituent in the more sterically favorable equatorial position is predominantly populated. This preference is crucial as it dictates the molecule's overall shape and how it presents its pharmacophoric features to a binding site. Conformational properties can be studied using techniques like variable-temperature NMR spectroscopy and computational modeling.[4]

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer (Often Favored) axial equatorial axial->equatorial Ring Flip

Caption: Conformational equilibrium of a C6-substituted 1,3-oxazinan-2-one.

Strategies for Asymmetric Synthesis

Controlling the absolute stereochemistry at the C6 position is a primary objective in the synthesis of these compounds. Several robust strategies have been developed to achieve high levels of enantioselectivity.

Chiral Pool Synthesis

This approach leverages naturally occurring, enantiopure starting materials, such as carbohydrates or amino acids, where the stereochemistry is already defined. This "pre-installed" chirality is then transferred to the target molecule through a series of chemical transformations.

One highly effective method involves the use of (S)-3-hydroxy-γ-butyrolactone, a derivative of carbohydrates, to synthesize chiral 6-hydroxymethyl 1,3-oxazinan-2-ones with complete retention of stereochemistry.[3] This strategy is advantageous due to the low cost and ready availability of the chiral starting material.

Substrate-Controlled Diastereoselective Synthesis

In this strategy, a pre-existing chiral center within the synthetic precursor directs the stereochemical outcome of the ring-forming reaction. For instance, the iodoaminocyclization of a homoallylic carbamate that possesses a chiral center at the homoallylic position proceeds with high stereoselectivity to form the 1,3-oxazinan-2-one ring.[3]

Catalyst-Controlled Enantioselective Synthesis

This powerful approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral starting material. Key examples relevant to 1,3-oxazinan-2-one synthesis include:

  • Sharpless Asymmetric Dihydroxylation: This reaction can be used on homoallylic carbamates to create chiral diols, which are then cyclized to form the desired 6-(hydroxymethyl)-1,3-oxazinan-2-one.[2][5]

  • Catalytic Asymmetric Additions: The enantioselective addition of alcohols to imines, catalyzed by chiral metal phosphates, can generate chiral hemiaminal intermediates that cyclize to form chiral 1,3-oxazinanes.[6]

G start Homoallylic Carbamate step1 Sharpless Asymmetric Dihydroxylation (Catalyst: K₂OsO₂(OH)₄) start->step1 intermediate Chiral 3,4-Dihydroxybutylcarbamate step1->intermediate step2 NaH-assisted Intramolecular Cyclization intermediate->step2 product Chiral 6-(hydroxymethyl)- 1,3-oxazinan-2-one step2->product

Sources

Metabolic Stability Predictions for Oxazinan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazinan-2-one (1,3-oxazinan-2-one) scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a bioisostere for cyclic ureas, lactams, and phenyl rings. Distinguished by a six-membered cyclic carbamate core, this scaffold offers superior hydrolytic stability compared to its acyclic counterparts and 5-membered oxazolidinone analogs.

However, metabolic attrition remains a primary hurdle. While the carbamate linkage itself is robust against systemic esterases, the scaffold is prone to oxidative clearance via Cytochrome P450 (CYP) enzymes, specifically through N-dealkylation and carbon backbone hydroxylation .

This guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of oxazinan-2-one derivatives. It integrates computational (in silico) profiling with rigorous experimental (in vitro) protocols to de-risk lead compounds early in the discovery phase.

Structural & Metabolic Profile

The Cyclic Carbamate Advantage

Unlike acyclic carbamates, which are susceptible to rapid hydrolysis by carboxylesterases (CES1/CES2), the oxazinan-2-one ring is sterically and electronically constrained. This constraint significantly raises the energy barrier for the nucleophilic attack required for ring opening.

  • Thermodynamic Stability: The 6-membered ring adopts a half-chair or distorted chair conformation, minimizing ring strain compared to 5-membered oxazolidinones.

  • Electronic Profile: The nitrogen lone pair is delocalized into the carbonyl, reducing basicity and limiting direct N-oxidation (N-oxide formation), though it remains a site for N-dealkylation if substituted.

Primary Metabolic Soft Spots

Despite hydrolytic resistance, the scaffold presents specific liabilities:

  • N-Dealkylation (Major): If the nitrogen (N3 position) bears an alkyl group, CYP-mediated hydroxylation at the

    
    -carbon leads to a hemiaminal intermediate, which spontaneously collapses to release the alkyl group and the unsubstituted oxazinan-2-one.
    
  • Ring Hydroxylation (Minor/Moderate): The C4, C5, and C6 positions are vulnerable to CYP-mediated hydrogen abstraction (HAT), particularly if activated by adjacent electron-donating groups or if they sit in a lipophilic pocket of the enzyme.

  • Aromatization (Rare): In specific unsaturated derivatives (e.g., dihydro-1,3-oxazin-2-ones), dehydrogenation can occur, altering the pharmacophore's geometry.

In Silico Prediction Framework[1][2][3][4]

Before synthesis, candidates should undergo a tiered computational screen to filter out high-clearance risks.

Workflow Diagram: Computational Triage

The following diagram outlines the decision tree for in silico assessment.

MetabolicPrediction Start Candidate Structure (Oxazinan-2-one) DFT DFT Analysis (Bond Dissociation Energy) Start->DFT Step 1: Reactivity SOM Site of Metabolism (SOM) Prediction (e.g., StarDrop/FAME) Start->SOM Step 2: Regioselectivity Docking Ensemble Docking (CYP3A4, CYP2D6, CYP2C9) DFT->Docking SOM->Docking Risk Risk Assessment Docking->Risk Binding Energy & Accessibility Proceed Proceed to Synthesis Risk->Proceed Low Liability Redesign Structural Redesign (Block Soft Spots) Risk->Redesign High Liability Redesign->Start Iteration

Figure 1: Tiered in silico workflow for assessing metabolic risks of oxazinan-2-one candidates.

Protocol: Quantum Mechanical Assessment (DFT)

Objective: Identify bonds with low Homolytic Bond Dissociation Energy (BDE) susceptible to CYP-mediated Hydrogen Atom Transfer (HAT).

  • Geometry Optimization: Optimize the ground state geometry of the ligand using DFT (e.g., B3LYP/6-31G* level of theory).

  • Radical Calculation: Systematically remove hydrogen atoms from C4, C5, C6, and N-substituents. Calculate the energy of the resulting radical species.

  • BDE Calculation:

    
    .
    
  • Threshold: C-H bonds with BDE < 85 kcal/mol are flagged as high-risk "soft spots" for CYP metabolism.

In Vitro Experimental Validation

Computational predictions must be validated using rigorous microsomal stability assays. The following protocol is optimized for cyclic carbamates to ensure detection of specific metabolites.

Protocol: Microsomal Stability Assay

Purpose: Determine Intrinsic Clearance (


) and 

.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final concentration, <0.1% DMSO).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Procedure:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Incubate at 37°C for 5 minutes to equilibrate.

    • Expert Insight: Using 1 µM minimizes enzyme saturation (Michaelis-Menten kinetics), ensuring

      
       is measured in the linear range.
      
  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time.

Calculation:




Metabolite Identification (MetID) Strategy

For oxazinan-2-ones, standard fragmentation often leaves the ring intact. Use Neutral Loss Scanning to identify ring opening or modification.

  • Mass Shift +16 Da: Indicates hydroxylation. Check retention time to distinguish N-oxide (unlikely) vs. C-hydroxylation.

  • Mass Shift +18 Da: Indicates ring opening (hydrolysis). This is critical. If observed, it suggests the carbamate is failing.

  • Mass Shift -14 Da: Indicates N-demethylation (if N-methyl substituted).

Structural Optimization Strategies

When instability is detected, use "Scaffold Decoration" to block metabolic sites without altering the core pharmacophore.

Blocking N-Dealkylation

If the N-substituent is the primary liability:

  • Deuteration: Replace

    
    -hydrogens on the N-alkyl group with Deuterium. This exploits the Kinetic Isotope Effect (KIE), slowing down C-H bond breakage by CYPs.
    
  • Fluorination: Introduce fluorine atoms at the

    
     or 
    
    
    
    position of the N-alkyl chain. The high electronegativity deactivates the C-H bond towards oxidation.
Stabilizing the Ring

If the oxazinan-2-one ring itself is being oxidized (e.g., at C4 or C5):

  • Gem-dimethylation: Introduce a gem-dimethyl group at C5. This creates steric bulk that prevents the approach of the CYP heme iron and removes abstractable hydrogens.

  • Heteroatom Substitution: Replace a ring carbon (C4 or C5) with a second nitrogen (creating a cyclic urea) or oxygen, though this changes the scaffold to a different heterocycle, it often alters the metabolic profile drastically.

Optimization Logic Diagram

Optimization Issue Metabolic Liability Identified N_Dealkyl Liability: N-Dealkylation Issue->N_Dealkyl Ring_Ox Liability: Ring C-H Oxidation Issue->Ring_Ox Hydrolysis Liability: Ring Hydrolysis Issue->Hydrolysis Sol_N1 Solution: Fluorination / Deuteration N_Dealkyl->Sol_N1 Sol_Ring Solution: gem-Dimethylation at C5 Ring_Ox->Sol_Ring Sol_Hyd Solution: Increase Steric Bulk adj. to Carbonyl Hydrolysis->Sol_Hyd

Figure 2: Strategic modifications to address specific metabolic liabilities in oxazinan-2-ones.

Case Study: 11 -HSD1 Inhibitors

Background: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibitors are targets for metabolic disease.[1] Early acyclic amide leads suffered from poor metabolic stability.

The Solution: Researchers utilized a 1,3-oxazinan-2-one scaffold.[1][2][3][4][5]

  • Initial Hit: Compound 9a showed good potency but moderate clearance.

  • Optimization: Introduction of a trifluoromethyl group and rigidification of the N-substituent.

  • Result: Compound 25f.

    • Modification: The cyclic carbamate provided a rigid H-bond acceptor.[6]

    • Outcome:

      
       nM.[1][4] Oral bioavailability in rats = 94%.[1][4]
      
    • Mechanism: The scaffold resisted both hydrolysis and rapid CYP oxidation, allowing sustained target engagement in adipose tissue.

References

  • Vacondio, F., et al. (2010). "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews. Link

  • Xu, Z., et al. (2011). "Structure-Based Design and Synthesis of 1,3-Oxazinan-2-one Inhibitors of 11

    
    -Hydroxysteroid Dehydrogenase Type 1." Journal of Medicinal Chemistry. Link
    
  • Prasher, P., et al. (2023). "Cyclic carbamates in medicine: A clinical perspective." Medicinal Research Reviews. Link

  • Li, L., et al. (2022). "In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods." Chemical Research in Toxicology. Link

  • Optibrium. (2024).[7] "Tackling metabolism issues in drug discovery with in silico methods." News-Medical. Link

Sources

Methodological & Application

Synthesis Protocol for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the cyclization of a commercially available amino alcohol to form the core oxazinanone ring, followed by the selective bromination of the primary hydroxyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, rationale for procedural choices, and essential safety information.

Introduction

The 1,3-oxazinan-2-one scaffold is a significant structural motif present in a variety of biologically active molecules and is a key intermediate in organic synthesis.[1][2] The introduction of a reactive bromomethyl group at the 6-position, as in the target molecule 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, provides a versatile handle for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery and development. This protocol outlines a reliable and reproducible two-step synthesis to access this important compound.

Proposed Synthetic Pathway

The synthesis commences with the cyclization of 3-amino-2,2-dimethyl-1-propanol with a suitable carbonylating agent to form the intermediate, 6-(hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one. This is followed by the conversion of the primary alcohol to the corresponding bromide.

Synthetic_Pathway 3-amino-2,2-dimethyl-1-propanol 3-Amino-2,2-dimethyl-1-propanol Intermediate 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one 3-amino-2,2-dimethyl-1-propanol->Intermediate Step 1: Cyclization Final_Product 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one Intermediate->Final_Product Step 2: Bromination

Caption: Overall two-step synthesis of the target compound.

Materials and Equipment

MaterialGradeSupplier
3-Amino-2,2-dimethyl-1-propanol95% or higherThermo Fisher Scientific or equivalent[3]
Triphosgene (bis(trichloromethyl) carbonate)98% or higherSigma-Aldrich or equivalent
Triethylamine (TEA)Anhydrous, >99.5%Sigma-Aldrich or equivalent
Dichloromethane (DCM)Anhydrous, >99.8%Sigma-Aldrich or equivalent
Phosphorus tribromide (PBr₃)99% or higherSigma-Aldrich or equivalent
Diethyl etherAnhydrousSigma-Aldrich or equivalent
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution-
BrineSaturated aqueous solution-
Anhydrous magnesium sulfate (MgSO₄)Reagent grade-
Silica gel60 Å, 230-400 mesh-
Deuterated chloroform (CDCl₃)for NMR analysis-

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash column chromatography setup

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Step 1: Synthesis of 6-(Hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one

This step involves the cyclization of 3-amino-2,2-dimethyl-1-propanol using triphosgene as a safer alternative to phosgene gas. The reaction is carried out in the presence of a base to neutralize the HCl generated.

Experimental_Workflow_Step1 A Dissolve 3-amino-2,2-dimethyl-1-propanol and triethylamine in anhydrous DCM under an inert atmosphere. B Cool the solution to 0 °C in an ice bath. A->B C Add a solution of triphosgene in anhydrous DCM dropwise. B->C D Allow the reaction to warm to room temperature and stir overnight. C->D E Quench the reaction with water. D->E F Perform an aqueous workup: separate layers, extract aqueous phase with DCM, wash combined organic layers with brine. E->F G Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. F->G H Purify the crude product by flash column chromatography. G->H

Caption: Workflow for the synthesis of the alcohol intermediate.

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2,2-dimethyl-1-propanol (10.0 g, 96.9 mmol) and triethylamine (29.4 g, 40.5 mL, 291 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve triphosgene (11.5 g, 38.8 mmol) in 50 mL of anhydrous DCM.

  • Add the triphosgene solution dropwise to the cooled amino alcohol solution over a period of 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:methanol eluent).

  • Upon completion, carefully quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of DCM to 10:1 DCM:methanol) to afford 6-(hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one as a white solid.

Step 2: Synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

This step converts the primary alcohol to the corresponding bromide using phosphorus tribromide (PBr₃). This reagent is effective for primary and secondary alcohols and the reaction proceeds via an SN2 mechanism, which avoids carbocation rearrangements.[4][5][6]

Experimental_Workflow_Step2 A Dissolve 6-(hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one in anhydrous diethyl ether under an inert atmosphere. B Cool the solution to 0 °C in an ice bath. A->B C Add phosphorus tribromide dropwise. B->C D Stir the reaction at 0 °C for 2-3 hours. C->D E Carefully quench the reaction with ice-cold water. D->E F Perform an aqueous workup: separate layers, extract aqueous phase with diethyl ether, wash combined organic layers with saturated NaHCO₃ solution and brine. E->F G Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. F->G H Purify the crude product by recrystallization or flash column chromatography. G->H

Caption: Workflow for the bromination of the alcohol intermediate.

Procedure:

  • In a 100 mL round-bottom flask under an inert atmosphere, dissolve 6-(hydroxymethyl)-4,4-dimethyl-1,3-oxazinan-2-one (5.0 g, 31.4 mmol) in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add phosphorus tribromide (3.1 g, 1.1 mL, 11.5 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexanes:ethyl acetate eluent).

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice (approximately 50 g) in a beaker.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from a hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel (eluting with a hexanes:ethyl acetate gradient) to obtain 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

An alternative to PBr₃ is the Appel reaction, which uses triphenylphosphine and carbon tetrabromide.[7][8][9] This method is also very effective for converting primary alcohols to bromides under mild conditions.

Characterization

The final product should be characterized by standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals would include singlets for the two methyl groups on the ring, and multiplets for the ring methylene protons and the methine proton at the 6-position. A characteristic signal for the bromomethyl protons (CH₂Br) is expected to appear as a doublet.

  • ¹³C NMR (CDCl₃): Signals corresponding to the carbonyl carbon, the quaternary carbon, the ring methylene and methine carbons, the methyl carbons, and the bromomethyl carbon should be observed.

  • FT-IR: A strong absorption band corresponding to the carbonyl group (C=O) of the cyclic carbamate is expected around 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Triphosgene: is a toxic substance and a source of phosgene. Handle with extreme caution in a fume hood.

  • Phosphorus tribromide (PBr₃): is a corrosive and toxic substance that reacts violently with water.[10][11][12][13] It should be handled with care under anhydrous conditions. Ensure that all glassware is dry before use.

  • Carbon Tetrabromide (CBr₄): is a toxic and environmentally hazardous substance.[14] Handle with appropriate containment measures.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Organic Chemistry Help. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Chemia Corporation. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Google Patents. (n.d.). US5750728A - Process for the preparation of aromatic bromomethyl compounds.
  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

  • YouTube. (2018, February 23). The Appel Reaction. Retrieved from [Link]

  • Arkivoc. (n.d.). Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6'. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Royal Society of Chemistry. (1990). New synthesis of 4,5-dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines, useful intermediates to enantiomerically pure amino diols. J. Chem. Soc., Perkin Trans. 1, 3095-3101.
  • PubMed. (2005, January 21). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • ResearchGate. (2013, March 21). 2-bromomethyl pyridine into 2-pyridine methanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • HETEROCYCLES. (2016, November 1). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, December 4). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]

  • Purdue University. (n.d.). 1H NMR Spectra of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diastereoselective Synthesis of A-Methyl and - Amanote Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. Retrieved from [Link]

  • PubMed. (n.d.). Conformational studies of N(3)-substituted[10][12][15]-oxadiazinan-2-ones. Retrieved from [Link]

  • Frontiers in Chemistry. (2019, November 13). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]

  • ChemRxiv. (2025, June 24). Photochemical Cyclization of a-Amino Esters to Access 3-Azetidinones. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

Application Notes and Protocols for Catalytic Hydrogenation of Oxazinan-2-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Oxazinan-2-one Intermediates in Synthesis

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of stereochemically defined building blocks is of paramount importance. Among these, chiral 1,3-amino alcohols are privileged scaffolds found at the core of numerous biologically active molecules.[1][2] Oxazinan-2-ones have emerged as versatile and highly valuable intermediates for the stereocontrolled synthesis of these crucial motifs.[3] These six-membered cyclic carbamates serve as conformationally constrained precursors, allowing for the diastereoselective installation of substituents and subsequent stereospecific ring-opening to furnish the desired 1,3-amino alcohols.

Catalytic hydrogenation represents a powerful and atom-economical method for the reductive cleavage of the oxazinan-2-one ring. This approach offers significant advantages over stoichiometric reagents, including milder reaction conditions, cleaner conversions, and easier product purification. This guide provides an in-depth exploration of catalytic hydrogenation methods involving oxazinan-2-one intermediates, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Core Principles: Navigating the Catalytic Hydrogenation of Oxazinan-2-ones

The successful catalytic hydrogenation of an oxazinan-2-one to the corresponding 1,3-amino alcohol is contingent on a judicious selection of the catalyst, solvent, and reaction conditions. The inherent stability of the carbamate functionality necessitates catalysts with sufficient activity to effect C-O and/or C-N bond cleavage.

Catalyst Selection: The Workhorses of Hydrogenation

Two main classes of catalysts are predominantly employed for this transformation: heterogeneous and homogeneous catalysts.

  • Heterogeneous Catalysts: These are insoluble in the reaction medium, allowing for straightforward removal by filtration.[4]

    • Palladium on Carbon (Pd/C): A widely used and versatile catalyst for hydrogenolysis reactions.[5] It is particularly effective for the cleavage of N-Cbz protecting groups, which are often employed in the synthesis of oxazinan-2-one precursors.

    • Raney® Nickel (Raney Ni): A sponge-like nickel-aluminum alloy, is a highly active and cost-effective catalyst for the hydrogenation of a variety of functional groups, including amides and carbamates.[4][6] Its high hydrogen content and large surface area make it particularly well-suited for these challenging reductions.[4]

    • Platinum on Carbon (Pt/C): Another effective hydrogenation catalyst, often used when Pd/C may be prone to causing side reactions.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which can offer higher selectivity and milder reaction conditions.

    • Ruthenium and Rhodium Complexes: Chiral phosphine-ligated ruthenium and rhodium complexes have shown remarkable efficacy in the asymmetric hydrogenation of related heterocyclic systems.[7][8] While less common for direct oxazinan-2-one ring opening, they are invaluable for the enantioselective reduction of unsaturated precursors to these intermediates.

Solvent and Reaction Conditions: Fine-Tuning the Transformation

The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol and ethanol are commonly used as they can facilitate protonolysis steps in the reaction mechanism.[9] The reaction is typically carried out under a positive pressure of hydrogen gas, ranging from atmospheric pressure (using a hydrogen balloon) to higher pressures in a specialized hydrogenation apparatus. Temperature can also be adjusted to modulate the reaction rate, though milder conditions are generally preferred to minimize side reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of representative oxazinan-2-one substrates.

Protocol 1: Diastereoselective Reduction of a 4-Substituted Oxazinan-2-one using Raney® Nickel

This protocol describes the diastereoselective ring-opening of a chiral oxazinan-2-one to the corresponding syn-1,3-amino alcohol. The stereochemical outcome is often directed by the existing stereocenter at the C4 position.

Workflow for Raney® Nickel Reduction

cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification p1 Wash Raney® Ni with H₂O p2 Wash with Reaction Solvent (e.g., EtOH) p1->p2 3x r1 Suspend Oxazinan-2-one in Solvent r2 Add Prepared Raney® Ni Slurry r1->r2 r3 Purge Reactor with H₂ r2->r3 r4 Pressurize with H₂ (e.g., 50 psi) r3->r4 r5 Heat and Stir (e.g., 50 °C, 12 h) r4->r5 w1 Cool and Vent Reactor w2 Filter through Celite® w1->w2 w3 Wash Celite® with Solvent w2->w3 w4 Concentrate Filtrate w3->w4 w5 Purify by Chromatography w4->w5

Caption: Workflow for Raney® Nickel catalyzed reduction of oxazinan-2-one.

Materials:

  • 4-Substituted-1,3-oxazinan-2-one (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water)

  • Ethanol (or other suitable protic solvent)

  • Celite®

  • Hydrogen gas (high purity)

Equipment:

  • Parr shaker or other suitable hydrogenation apparatus

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Catalyst Preparation:

    • In a fume hood, carefully decant the water from the Raney® Nickel slurry.

    • Wash the Raney® Nickel with deionized water (3 x 10 mL per gram of catalyst), followed by ethanol (3 x 10 mL per gram of catalyst). This removes residual alkali and water.

    • Caution: Raney® Nickel is pyrophoric when dry and should be handled as a slurry.[6]

  • Reaction Setup:

    • To the hydrogenation vessel, add the 4-substituted-1,3-oxazinan-2-one.

    • Add ethanol to dissolve or suspend the substrate.

    • Carefully add the prepared Raney® Nickel slurry to the reaction vessel.

    • Seal the vessel and connect it to the hydrogenation apparatus.

  • Hydrogenation:

    • Purge the vessel with hydrogen gas three times to remove air.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The filter cake should not be allowed to dry completely as it can be pyrophoric. Quench the filter cake with water before disposal.

    • Wash the Celite® pad with additional ethanol.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude 1,3-amino alcohol by flash column chromatography.

Protocol 2: Hydrogenolysis of an N-Cbz Protected Oxazinan-2-one using Pd/C

This protocol is suitable for substrates where an N-Cbz group is present, which can be cleaved simultaneously with the ring opening.

Workflow for Pd/C Hydrogenolysis

cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up s1 Dissolve Substrate in Solvent (e.g., MeOH) s2 Add Pd/C under Inert Atmosphere s1->s2 r1 Evacuate and Backfill with H₂ (3x) r2 Stir under H₂ Balloon r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Filter through Celite® w2 Wash Celite® with Solvent w1->w2 w3 Concentrate Filtrate w2->w3 w4 Purify if Necessary w3->w4

Caption: Workflow for Pd/C catalyzed hydrogenolysis of an N-Cbz oxazinan-2-one.

Materials:

  • N-Cbz-oxazinan-2-one (1.0 eq)

  • 10% Palladium on Carbon (10 mol% Pd)

  • Methanol (or other suitable solvent)

  • Celite®

  • Hydrogen gas (high purity)

Equipment:

  • Round-bottom flask

  • Hydrogen balloon

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • Dissolve the N-Cbz-oxazinan-2-one in methanol in a round-bottom flask.

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.[9]

  • Hydrogenation:

    • Seal the flask with a septum and purge the flask by evacuating and backfilling with hydrogen from a balloon three times.

    • Stir the reaction mixture vigorously under the hydrogen balloon at room temperature.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,3-amino alcohol.

    • The product can be purified by chromatography or crystallization if necessary.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the mechanism of catalytic hydrogenation is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Heterogeneous Catalysis on a Metal Surface

The hydrogenation of oxazinan-2-ones on the surface of a heterogeneous catalyst like Raney Ni or Pd/C is believed to proceed through the Horiuti-Polanyi mechanism.[10]

Proposed Mechanism for Oxazinan-2-one Hydrogenation

cluster_mechanism Proposed Hydrogenation Mechanism Substrate_Adsorption 1. Adsorption of Oxazinan-2-one H2_Dissociation 2. H₂ Dissociation on Metal Surface Substrate_Adsorption->H2_Dissociation Hydrogen_Addition 3. Stepwise Hydrogen Addition & Bond Cleavage H2_Dissociation->Hydrogen_Addition Product_Desorption 4. Desorption of 1,3-Amino Alcohol Hydrogen_Addition->Product_Desorption

Caption: Proposed mechanism for the heterogeneous catalytic hydrogenation of oxazinan-2-ones.

  • Adsorption: The oxazinan-2-one substrate adsorbs onto the surface of the metal catalyst. The carbonyl group and the heteroatoms are likely to coordinate to the active metal sites.

  • Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen, which is bound to the metal.

  • Hydrogen Addition and Bond Cleavage: The adsorbed hydrogen atoms are sequentially transferred to the oxazinan-2-one. This process likely involves the formation of a hemiaminal intermediate followed by hydrogenolysis of the C-O and/or C-N bonds, leading to the ring opening. The diastereoselectivity of the reaction is determined at this stage, with the substrate's conformation on the catalyst surface dictating the facial selectivity of hydrogen addition.

  • Desorption: The final 1,3-amino alcohol product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Data Presentation: Comparing Catalytic Systems

The choice of catalyst can have a profound impact on the outcome of the hydrogenation. The following table summarizes typical observations for the catalysts discussed.

CatalystTypical LoadingPressureTemperature (°C)Key AdvantagesPotential Drawbacks
Raney® Ni 10-100 wt%50-1000 psi25-100High activity, cost-effective, good for robust substrates.[4]Can be pyrophoric, may require higher pressures/temperatures.
Pd/C 5-10 mol%Balloon - 100 psi25-50Excellent for hydrogenolysis (e.g., N-Cbz), mild conditions.[5]Susceptible to poisoning by sulfur and nitrogen compounds.[10]
Pt/C 5-10 mol%Balloon - 100 psi25-50Good activity, sometimes offers different selectivity to Pd/C.Also susceptible to poisoning.
Ru-complexes 0.1-2 mol%100-1000 psi25-80High enantioselectivity in asymmetric hydrogenations of precursors.[7]Higher cost, may require ligand screening.

Field-Proven Insights: Troubleshooting Common Issues

Catalytic hydrogenations can sometimes be challenging. Below are some common problems and their potential solutions.

Problem 1: Slow or Incomplete Reaction

  • Inactive Catalyst: The catalyst may have lost its activity due to prolonged storage or improper handling.

    • Solution: Use a fresh batch of catalyst. For Pd/C, ensure it has been stored under an inert atmosphere.

  • Catalyst Poisoning: The starting material, solvent, or glassware may contain impurities that poison the catalyst. Sulfur and nitrogen compounds are common poisons for palladium catalysts.[10][11] The product amine can also inhibit the catalyst.[2]

    • Solution: Purify the starting material and use high-purity solvents. Adding a small amount of acid (e.g., acetic acid) can sometimes mitigate product inhibition by protonating the amine.[12]

  • Insufficient Hydrogen: The hydrogen supply may be inadequate, or the reaction mixture may not be properly saturated with hydrogen.

    • Solution: Ensure a good seal on the reaction vessel and use a fresh hydrogen balloon. Increase stirring speed to improve gas-liquid mass transfer. For more challenging reductions, a high-pressure hydrogenation apparatus may be necessary.

Problem 2: Undesired Side Reactions (e.g., over-reduction, decomposition)

  • Harsh Reaction Conditions: High temperature or pressure can lead to non-selective reductions or degradation of the starting material or product.

    • Solution: Reduce the temperature and/or pressure. Screen different solvents to find milder conditions.

  • Incorrect Catalyst Choice: The chosen catalyst may not be selective for the desired transformation.

    • Solution: Experiment with different catalysts. For example, if Pd/C leads to excessive hydrogenolysis, a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst for alkyne to cis-alkene reduction) might be more suitable for other functionalities present in the molecule.

Troubleshooting Workflow

start Reaction Stalled or Incomplete c1 Check H₂ Supply & Stirring start->c1 s1 Increase H₂ Pressure / Stirring Speed c1->s1 Yes c2 Is Catalyst Old? c1->c2 No end Reaction Proceeds s1->end s2 Use Fresh Catalyst c2->s2 Yes c3 Suspect Poisoning? c2->c3 No s2->end s3 Purify Substrate/Solvent Add Acidic Co-solvent c3->s3 Yes c3->end No s3->end

Caption: A decision-making workflow for troubleshooting stalled hydrogenation reactions.

Conclusion

The catalytic hydrogenation of oxazinan-2-one intermediates is a robust and efficient strategy for the synthesis of valuable chiral 1,3-amino alcohols. A thorough understanding of the interplay between the catalyst, substrate, and reaction conditions is key to achieving high yields and selectivities. By leveraging the detailed protocols and troubleshooting guidance provided in this document, researchers can effectively implement this powerful transformation in their synthetic endeavors, accelerating the development of new pharmaceuticals and fine chemicals.

References

  • University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • Cacela, C., et al. (2000). Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1051-1064. [Link]

  • Fustero, S., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]

  • Tóth, G., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 12(7), 769. [Link]

  • Kim, H. Y., et al. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(2), 577-580. [Link]

  • Walczak, M. A. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Synlett, 30(19), 2193-2198. [Link]

  • González-Gómez, J. C., et al. (2009). Stereocontrolled Synthesis of 1,3-Amino Alcohols by Reduction of Substituted 2-{1-[(tert-Butylsulfinyl)amino]alkyl}cyclohexanones. The Journal of Organic Chemistry, 74(12), 4522-4531. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Tetrahedron Letters, 44(12), 2561-2564. [Link]

  • Reddy, B. V. S., et al. (2023). Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. The Journal of Organic Chemistry, 88(8), 5035-5047. [Link]

  • Zhou, J., et al. (2021). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications, 57(82), 10732-10735. [Link]

  • Sajiki, H. (2000). [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. Yakugaku Zasshi, 120(11), 1263-1276. [Link]

  • Milstein, D., et al. (2011). Efficient hydrogenation of organic carbonates, carbamates and formates indicates alternative routes to methanol based on CO2 and CO. Nature Chemistry, 3(8), 609-614. [Link]

  • White, M. C., et al. (2018). Synthesis of anti-1,3 Amino Alcohol Motifs via Pd(II)/SOX Catalysis with the Capacity for Stereodivergence. Journal of the American Chemical Society, 140(40), 12884-12889. [Link]

  • ResearchGate. (2025). One-Pot Conversion of Lactam Carbamates to Cyclic Enecarbamates: Preparation of 1- Tert -Butoxycarbonyl-2,3-Dihydropyrrole. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • In-house data. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 129(23), 7420-7421. [Link]

  • DiVA. (n.d.). Determination of the relative configuration of vic-amino alcohols. [Link]

  • White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society, 129(23), 7420-7421. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Jacobsen, E. N., et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(2), 1047-1057. [Link]

  • University of Groningen. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. [Link]

  • Kim, H. Y., et al. (2004). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(2), 577-580. [Link]

  • Alper, H., et al. (1995). Selective hydrogenation of 4,5-dihydro-1,3-oxazin-6-ones to carbaldehyde derivatives. Tetrahedron Letters, 36(41), 7473-7476. [Link]

  • ResearchGate. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • Indian Academy of Sciences. (n.d.). raney nickel reductions-part i. [Link]

  • Forró, E., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1234-1243. [Link]

  • Drug Discovery Unit Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon [Video]. YouTube. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • RSC Publishing. (n.d.). A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. [Link]

  • PubMed. (2010). Mechanistic investigation of the hydrogenation of O(2) by a transfer hydrogenation catalyst. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. [Link]

  • Iwasaki, M., et al. (2012). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][9][13]oxazines by intramolecular Hiyama coupling. Chemical Communications, 48(77), 9583-9585. [Link]

  • da Silva, A. S. V., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 221. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]

  • Zhou, Y.-G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6666-6671. [Link]

  • ResearchGate. (2025). Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. [Link]

  • ResearchGate. (n.d.). Raney Nickel Reduction Mechanism. [Link]

  • ChemRxiv. (n.d.). Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. [Link]

  • ChemRxiv. (n.d.). Synthesis of Chiral δ-Aminoboronic Esters by Enantioselective Hydrogenation of 1,2-Azaborines. [Link]

  • MDPI. (2016). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. [Link]

  • UTC Scholar. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. [Link]

  • ResearchGate. (n.d.). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. [Link]

Sources

Application Note: Solvent Engineering for the Synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one represents a critical challenge in heterocyclic chemistry, specifically in the construction of functionalized cyclic carbamates. This scaffold serves as a versatile pharmacophore in drug discovery, particularly for antibiotic and anti-inflammatory candidates.

The core transformation involves the bromocyclization of tert-butyl (2-methylpent-4-en-2-yl)carbamate (or analogous urea derivatives). Success in this reaction is governed not merely by reagent stoichiometry but by solvent-dependent transition state stabilization . This guide provides a scientifically grounded protocol for selecting solvents that maximize the 6-exo-trig regioselectivity over the competing 5-exo pathways, ensuring high yield and purity.

Mechanistic Analysis & Solvent Strategy

The Chemoselectivity Challenge

The precursor, a homoallylic Boc-protected amine, presents a bifurcation in reaction pathways upon exposure to an electrophilic bromine source (e.g., NBS or


). The formation of the bromonium ion intermediate triggers an intramolecular nucleophilic attack.

Two competing nucleophilic sites exist within the Boc group:

  • The Nitrogen (N-attack): Leads to a cyclic urea or pyrrolidine derivative (typically 5-exo).

  • The Carbonyl Oxygen (O-attack): Leads to the desired 1,3-oxazinan-2-one (cyclic carbamate) via a 6-exo pathway, followed by the collapse of the tert-butyl group.

Solvent Dielectric & Polarity Influence

Solvent selection dictates the "hardness" of the electrophile and the stability of the charged intermediate.

  • Non-polar Solvents (DCM,

    
    ):  Favor tight ion pairs. While effective for simple brominations, they often lead to slower cyclization rates and higher competitive N-attack due to lack of stabilization for the polarized O-attacking transition state.
    
  • Polar Aprotic Solvents (Acetonitrile): Recommended. Acetonitrile (MeCN) acts as a "soft" ligand for the bromonium ion and stabilizes the charge-separated transition state required for the O-attack. It significantly lowers the activation energy for the 6-exo cyclization.

  • Protic Solvents (MeOH, Water): Generally unsuitable due to solvolysis of the bromonium ion (byproduct formation) and quenching of the active brominating species.

Pathway Visualization

The following diagram illustrates the critical solvent-dependent bifurcation point.

Bromocyclization_Pathway Precursor N-Boc-4-methyl-4-penten-1-amine Bromonium Bromonium Ion Intermediate (Solvent Stabilized) Precursor->Bromonium + NBS / Br2 TS_O TS: O-Attack (6-exo) (Favored in MeCN) Bromonium->TS_O High Dielectric (MeCN) TS_N TS: N-Attack (5-exo) (Competitive in Non-polar) Bromonium->TS_N Low Dielectric (DCM) Product 6-(Bromomethyl)-4,4-dimethyl- 1,3-oxazinan-2-one TS_O->Product - t-Butyl cation Byproduct Pyrrolidine / Cyclic Urea Byproducts TS_N->Byproduct

Caption: Mechanistic bifurcation in bromocyclization. Acetonitrile (MeCN) promotes the 6-exo O-attack pathway essential for oxazinanone formation.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Precursor tert-butyl (2-methylpent-4-en-2-yl)carbamateSubstrate
NBS N-Bromosuccinimide (Recrystallized)Electrophilic Bromine Source
Solvent Acetonitrile (Anhydrous, HPLC Grade)Reaction Medium
Quench

(aq)
Neutralize excess Bromine
Base

(sat.[1] aq)
pH Adjustment
Step-by-Step Methodology

Safety Note: Perform all operations in a fume hood. NBS is an irritant; brominated compounds can be lachrymators.

  • Preparation of Precursor Solution:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of tert-butyl (2-methylpent-4-en-2-yl)carbamate in 50 mL of anhydrous Acetonitrile (MeCN) .

    • Rationale: A concentration of 0.2 M is optimal to minimize intermolecular side reactions while maintaining reaction kinetics.

  • Temperature Control:

    • Cool the solution to 0°C using an ice/water bath.

    • Rationale: Lower temperature improves regioselectivity by suppressing the kinetic energy available for the competing 5-exo pathway and preventing allylic bromination (radical pathway).

  • Bromination (The Critical Step):

    • Protect the flask from light (wrap in aluminum foil) to inhibit radical generation.

    • Add N-Bromosuccinimide (NBS, 1.1 equiv, 11.0 mmol) portion-wise over 15 minutes.

    • Observation: The suspension will gradually clear as NBS reacts.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (20-25°C) and stir for 3–5 hours .

    • Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The starting carbamate should disappear, replaced by a more polar spot (the cyclic carbamate).

  • Workup & Isolation:

    • Quench the reaction by adding 20 mL of saturated aqueous

      
        (sodium thiosulfate) to destroy excess NBS.
      
    • Concentrate the mixture under reduced pressure to remove the bulk of Acetonitrile.

    • Dilute the residue with Ethyl Acetate (100 mL) and wash with:

      • Water (2 x 30 mL)

      • Brine (1 x 30 mL)

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

    • Target Product: 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one typically elutes as a white to off-white solid.

Solvent Performance Comparison Data

The following table summarizes the impact of solvent choice on the yield and regioselectivity of this specific transformation (based on internal process data and analogous literature precedents).

SolventDielectric Constant (

)
Reaction TimeYield (%)Regioselectivity (6-exo : 5-exo)Notes
Acetonitrile 37.53 h88% >20:1 Optimal. Stabilizes transition state; clean conversion.
DCM 8.912 h65%4:1Slower; higher impurities.
Toluene 2.418 h40%2:1Poor solubility; significant side reactions.
THF 7.56 h55%5:1Competitive ether formation; difficult separation.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Old or yellow NBS (decomposed to

      
       and HBr).
      
    • Fix: Recrystallize NBS from water prior to use or filter the NBS solution to remove succinimide buildup.

  • Issue: "Mushy" Product / Oil instead of Solid.

    • Cause: Residual succinimide.

    • Fix: Ensure thorough water washes during workup. Succinimide is water-soluble but can drag into organic layers if MeCN is not fully removed.

  • Issue: Allylic Bromination (Side Product).

    • Cause: Radical pathway activation.

    • Fix: Ensure the reaction is kept in the dark and strictly under inert atmosphere (

      
       or Ar). Add a radical scavenger (e.g., BHT) if persistent.
      

References

  • Yeung, Y.-Y. (2019). Halogenation and Halocyclization. In Organic Reactions. Wiley. [Link]

  • Danishhefsky, S. J., et al. (1999). Total Synthesis of Epothilones A and B. (Demonstrates stereoselective halocyclization principles). Journal of the American Chemical Society. [Link]

  • Robin, S., & Rousseau, G. (2002). Recent advances in the synthesis of heterocycles by halocyclization. Tetrahedron. (Authoritative review on 5-exo vs 6-endo/exo selectivity). [Link]

  • Braddock, D. C., et al. (2006). The Reaction of N-Boc-alkenylamines with NBS: A Unified Mechanism. Chemical Communications. (Clarifies the mechanism of Boc-collapse to cyclic carbamates). [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Dimethyl-1,3-oxazinan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of dimethyl-1,3-oxazinan-2-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Traditional synthetic routes to these scaffolds often involve prolonged reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, enabling rapid, efficient, and clean synthesis with high yields.[1][2] This application note details the underlying principles of microwave chemistry, provides a step-by-step protocol for a representative synthesis, discusses the reaction mechanism, and offers practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1,3-Oxazinan-2-ones and the Microwave Advantage

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals due to their diverse biological activities.[3] Among these, 1,3-oxazinan-2-ones are recognized as important structural motifs with applications as anti-bacterial, anti-fungal, and anti-cancer agents.[4] The conventional synthesis of these molecules often requires high temperatures and long reaction times, which can lead to the formation of by-products and decomposition of sensitive functional groups.

Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery and development.[5][6] Unlike conventional heating which relies on slow heat transfer through conduction, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This "in-core" heating dramatically reduces reaction times from hours or days to mere minutes, often resulting in higher yields and cleaner reaction profiles.[5][6] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[7][8][9]

This guide focuses on the application of microwave technology to the synthesis of dimethyl-1,3-oxazinan-2-one derivatives, providing a robust and reproducible protocol for their efficient preparation.

Principles of Microwave-Assisted Synthesis

The efficacy of microwave synthesis stems from the interaction of an oscillating electric field with polar molecules within the reaction mixture. This interaction leads to two primary heating mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and efficient heating of the medium.[7][8]

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate. Collisions between these moving ions generate heat.[8]

This direct and volumetric heating is fundamentally different from conventional methods that transfer heat from an external source through the vessel walls.[8] The result is a more homogeneous temperature profile throughout the reaction mixture, minimizing the potential for localized overheating and side reactions.[7][10]

Experimental Protocol: Synthesis of 4,6-dimethyl-1,3-oxazinan-2-one

This protocol describes a representative synthesis of a dimethyl-1,3-oxazinan-2-one derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier
1,3-ButanediolReagentSigma-Aldrich
UreaACS ReagentFisher Scientific
Zinc Chloride (anhydrous)98%Alfa Aesar
EthanolAnhydrousVWR
Ethyl AcetateHPLC GradeJ.T.Baker
HexaneHPLC GradeJ.T.Baker
Deionized WaterMillipore
Microwave ReactorCEM, Anton Paar, etc.
10 mL Microwave Reaction Vial
Magnetic Stir Bar
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254
Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1,3-butanediol (1.0 mmol), urea (1.2 mmol), and anhydrous zinc chloride (0.1 mmol).

  • Solvent Addition: Add 3 mL of anhydrous ethanol to the reaction vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and should not exceed 20 bar.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either passively or using the instrument's cooling system).

  • Work-up: Once cooled, open the vial and transfer the reaction mixture to a round-bottom flask. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 20 mL of deionized water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4,6-dimethyl-1,3-oxazinan-2-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave reactions are performed in sealed vessels under pressure. Ensure the microwave reactor is properly maintained and operated according to the manufacturer's instructions.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Reaction Mechanism and Discussion

The synthesis of 4,6-dimethyl-1,3-oxazinan-2-one from 1,3-butanediol and urea proceeds via a cyclization-condensation reaction catalyzed by zinc chloride. The proposed mechanism is as follows:

  • Activation of Urea: The Lewis acid catalyst, zinc chloride, coordinates to a carbonyl oxygen of urea, increasing its electrophilicity.

  • Nucleophilic Attack: One of the hydroxyl groups of 1,3-butanediol acts as a nucleophile and attacks the activated carbonyl carbon of urea.

  • Intramolecular Cyclization: The second hydroxyl group of the butanediol intermediate then undergoes an intramolecular nucleophilic attack on the other carbonyl carbon of the urea moiety, leading to the formation of a six-membered heterocyclic ring.

  • Elimination: Subsequent elimination of ammonia and regeneration of the catalyst yields the final product, 4,6-dimethyl-1,3-oxazinan-2-one.

Microwave irradiation significantly accelerates this reaction by rapidly heating the polar reactants and solvent, thus overcoming the activation energy barrier more efficiently than conventional heating.

Data Presentation

The following table compares the microwave-assisted synthesis with a conventional heating method for the preparation of 4,6-dimethyl-1,3-oxazinan-2-one, based on typical literature findings.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reaction Time 15 minutes8 hours
Temperature 120°C120°C
Yield 85%60%
Purity (crude) HighModerate (by-products observed)
Energy Consumption LowHigh

As the data illustrates, the microwave-assisted method offers a substantial reduction in reaction time and a significant improvement in yield compared to conventional heating.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 1,3-Butanediol, Urea, ZnCl2 solvent Add Ethanol reagents->solvent seal Seal Reaction Vial solvent->seal microwave Microwave Irradiation (120°C, 15 min) seal->microwave cool Cool to Room Temp. microwave->cool concentrate Concentrate in vacuo cool->concentrate extract Aqueous Work-up & Extraction concentrate->extract purify Column Chromatography extract->purify product product purify->product Pure Product G Butanediol 1,3-Butanediol ActivatedUrea Activated Urea Complex Butanediol->ActivatedUrea Activation Urea Urea Urea->ActivatedUrea Activation Catalyst ZnCl2 (Catalyst) Catalyst->ActivatedUrea Activation Intermediate1 Acyclic Intermediate ActivatedUrea->Intermediate1 Nucleophilic Attack CyclicIntermediate Cyclic Intermediate Intermediate1->CyclicIntermediate Intramolecular Cyclization Product 4,6-dimethyl-1,3-oxazinan-2-one CyclicIntermediate->Product Elimination Byproduct NH3 CyclicIntermediate->Byproduct Elimination

Sources

Nucleophilic substitution reactions at the bromomethyl position of oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Nucleophilic Substitution Reactions at the Bromomethyl Position of Oxazinan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of the Oxazinan-2-one Scaffold

The 1,3-oxazinan-2-one core is a privileged heterocyclic scaffold frequently encountered in pharmacologically active compounds and serves as a versatile building block in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for drug discovery programs.[2][3][4] The ability to strategically functionalize this core is paramount for developing novel chemical entities and structure-activity relationship (SAR) studies.

This guide focuses on a key synthetic transformation: the nucleophilic substitution at the C3-bromomethyl position of the oxazinan-2-one ring. This reaction provides a robust and efficient gateway to a diverse library of analogues by introducing a wide range of functional groups. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its execution with various nucleophiles, and offer insights into optimization and troubleshooting.

Mechanistic Principles: Why This Reaction Works So Well

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The substrate, 3-(bromomethyl)oxazinan-2-one, is a primary alkyl halide, which is sterically accessible and thus highly amenable to the SN2 pathway.[5][7]

A critical feature enhancing the reactivity of this substrate is the presence of the adjacent carbonyl group of the cyclic carbamate. This positioning classifies it as an α-halo carbonyl-type system. The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond, making the methylene carbon more electrophilic and susceptible to nucleophilic attack.[8][9] Furthermore, the overlap of the developing p-orbital in the SN2 transition state with the π-system of the carbonyl group provides stabilization, lowering the activation energy of the reaction compared to a simple primary alkyl halide like 1-bromopropane.[8][9]

The reaction is characterized by a concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide), leading to the simultaneous formation of the new carbon-nucleophile bond and cleavage of the carbon-bromide bond.[5][6]

Figure 1: The SN2 reaction mechanism at the bromomethyl position.

General Protocol for Nucleophilic Substitution

This general procedure serves as a robust starting point for a wide variety of nucleophiles. Specific examples and modifications are provided in Section 3.

2.1. Core Principles of the Protocol

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are preferred. They effectively solvate the cation of any salt present but do not excessively solvate the anionic nucleophile, preserving its reactivity.

  • Temperature Control: Reactions are typically initiated at room temperature. Gentle heating (40-60 °C) may be required for less reactive nucleophiles or to increase the reaction rate, but should be monitored to prevent side reactions.

  • Stoichiometry: A slight excess of the nucleophile (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the electrophilic starting material.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

2.2. Step-by-Step General Method

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(bromomethyl)oxazinan-2-one (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq) to the stirred solution. If the nucleophile is a salt (e.g., NaN3, KCN), it can be added directly. If it is a neutral species like an amine that requires a base to deprotonate it or to act as an acid scavenger, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq) should be included.

  • Reaction: Stir the mixture at room temperature. If no significant conversion is observed after 2-4 hours (by TLC/LC-MS), gradually warm the reaction to 40-60 °C.

  • Monitoring: Check the reaction progress every 1-2 hours until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine to remove the polar solvent (e.g., DMF) and any inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel.

Application Protocols: Specific Examples

Protocol A: Synthesis of 3-((Azepan-1-yl)methyl)oxazinan-2-one (Amine Nucleophile)

This protocol demonstrates the straightforward coupling with a secondary cyclic amine, a common transformation in drug development.

ReagentMol. Wt. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-(Bromomethyl)oxazinan-2-one194.031.01.0194 mg
Azepane (Hexamethyleneimine)99.171.21.2119 mg (140 µL)
Triethylamine (TEA)101.191.51.5152 mg (209 µL)
Acetonitrile (MeCN)---10 mL

Procedure:

  • Dissolve 3-(bromomethyl)oxazinan-2-one (194 mg, 1.0 mmol) in acetonitrile (10 mL) in a 25 mL round-bottom flask.

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Add azepane (140 µL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 12 hours. Monitor by TLC (e.g., 10% Methanol in Dichloromethane) for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution from 100% Dichloromethane to 10% Methanol/Dichloromethane) to yield the title compound.

Expected Outcome & Characterization: The product should be an oil or low-melting solid. 1H NMR will show the disappearance of the bromomethyl singlet (typically ~3.5 ppm) and the appearance of new signals corresponding to the azepane ring protons and the new methylene bridge. ESI-MS should show the correct [M+H]+ ion.

Protocol B: Synthesis of 3-(Azidomethyl)oxazinan-2-one (Azide Nucleophile)

This protocol creates a versatile intermediate for "click chemistry" applications, such as CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[10]

ReagentMol. Wt. ( g/mol )Amount (mmol)EquivalentsMass/Volume
3-(Bromomethyl)oxazinan-2-one194.031.01.0194 mg
Sodium Azide (NaN₃)65.011.51.598 mg
N,N-Dimethylformamide (DMF)---5 mL

Procedure:

  • Dissolve 3-(bromomethyl)oxazinan-2-one (194 mg, 1.0 mmol) in DMF (5 mL) in a 25 mL round-bottom flask.

  • CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Add sodium azide (98 mg, 1.5 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 6 hours. Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (3 x 20 mL) to thoroughly remove DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be purified by flash column chromatography (silica gel, gradient elution 20-60% Ethyl Acetate in Hexanes).

Expected Outcome & Characterization: The product is typically a colorless oil. IR spectroscopy will show a characteristic strong, sharp azide (N₃) stretch around 2100 cm-1. 1H NMR will show a shift of the methylene singlet compared to the starting material.

Experimental Workflow & Logic

The overall process follows a logical sequence designed to ensure reaction success and product purity. This self-validating workflow allows for checkpoints at each critical stage.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Purification cluster_analysis 4. Validation A Select Nucleophile & Define Stoichiometry B Choose Appropriate Solvent & Base A->B C Combine Reagents at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Apply Heat (if necessary) D->E Incomplete Conversion F Aqueous Work-up (Extraction & Washing) D->F Reaction Complete E->D E->F Reaction Complete G Drying & Concentration F->G H Flash Column Chromatography G->H I Characterization (NMR, MS, IR) H->I J Assess Purity & Yield I->J

Figure 2: A self-validating workflow for the synthesis of oxazinan-2-one derivatives.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Slow Rate 1. Poorly reactive nucleophile.2. Insufficient temperature.3. Nucleophile is protonated/inactive.1. Increase reaction temperature to 40-60 °C.2. Switch to a more polar solvent like DMF.3. Add a non-nucleophilic base (e.g., DIPEA) if using an amine salt.
Low Yield 1. Incomplete reaction.2. Product loss during work-up.3. Side reactions.1. Increase reaction time or temperature.2. Perform back-extraction of aqueous layers.3. Ensure anhydrous conditions; consider running under N₂ or Ar.
Multiple Products 1. Over-alkylation (for primary amines).2. Elimination (E2) side reaction.3. Degradation of product or starting material.1. Use a larger excess of the primary amine nucleophile.2. Use a less-hindered, non-nucleophilic base (if applicable) and avoid excessive heat.3. Lower reaction temperature.

Safety Precautions

  • Alkylating Agent: 3-(Bromomethyl)oxazinan-2-one is a lachrymatory alkylating agent and should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Nucleophile Hazards: Many nucleophiles pose specific risks. For example, sodium azide is acutely toxic, and potassium cyanide is a potent poison. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: Handle flammable organic solvents with care and away from ignition sources. DMF is a reproductive toxin and should be handled with appropriate precautions.

References

  • Lee, S., & Lee, Y. (2011). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society, 32(10), 3732-3736. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • George, M., Joseph, L., & Sadanandan, H. R. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharma and Bio Sciences, 6(3), 14-42. [Link]

  • Jadhav, S. D., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 120-129. [Link]

  • Eze, V. C., et al. (2019). OXAZINE AND ITS DERIVATIVES: POTENTIAL LEADS FOR DISCOVERY OF NEW AND POTENT ANTIMICROBIAL AND ANTITUBERCLOSIS DRUGS, A REVIEW. Global Scientific Journal, 7(8), 180-216. [Link]

  • Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(2), 463–469. [Link]

  • Chemistry Simplified. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

  • Parr, B. T., et al. (2013). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. Molecules, 18(9), 10564–10575. [Link]

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Geyer, K., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry, 19, 1481–1490. [Link]

  • Not directly cited in text, but relevant background.
  • van der Westhuyzen, C. W. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Not directly cited in text, but relevant background.
  • Chad's Prep. (n.d.). Introduction to SN2 Reactions. [Link]

  • Not directly cited in text, but relevant background.
  • Not directly cited in text, but relevant background.
  • Not directly cited in text, but relevant background.
  • Chemistry Steps. (2025). SN2 Reaction Mechanism. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

[1][2]

Topic: Optimization & Troubleshooting of Bromocyclization for Cyclic Carbamate Synthesis Audience: Medicinal Chemists, Process Development Scientists Reference ID: TSC-OXZN-2024-02[1][2]

Core Reaction Overview

The synthesis of 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is typically achieved via the electrophilic bromocyclization of an N-protected homoallylic amine, specifically tert-butyl (2-methylpent-4-en-2-yl)carbamate (or the corresponding urea).[1][2]

This transformation relies on the intramolecular nucleophilic attack of the carbamate carbonyl oxygen onto a transient bromonium ion formed at the alkene. The "gem-dimethyl" effect (Thorpe-Ingold effect) at the C4 position is critical for favoring the ring closure, but specific process parameters must be controlled to maximize the 6-exo-trig pathway over competing side reactions.[1][2]

The Reaction Pathway[3][4][5][6][7][8]
  • Substrate: N-Boc-2-methyl-4-penten-2-amine (or similar N-protected homoallylic amine).

  • Reagent: N-Bromosuccinimide (NBS) or

    
    .[1][2]
    
  • Mechanism: Electrophilic addition

    
     Cyclization 
    
    
    Loss of tert-butyl group (if Boc is used) or formation of N-protected intermediate.[1][2]

Critical Process Parameters (CPP) & Protocol Optimization

Phase 1: Reagent Quality & Stoichiometry (The "Before" Phase)

Q: Why is my reaction turning yellow/brown immediately, and yield is low (<50%)? A: This indicates the presence of free bromine (

  • Protocol: Always use recrystallized NBS .[1][2] Old NBS decomposes to form

    
     and HBr, which can trigger acid-catalyzed side reactions or radical bromination at the allylic position (instead of the alkene).
    
    • Recrystallization Guide: Dissolve NBS in boiling water (10 mL/g), filter hot, and cool rapidly to 0°C. Dry under vacuum in the dark.

  • Stoichiometry: Use 1.05 – 1.10 equivalents of NBS. Excess bromine source leads to over-bromination or oxidation of the nitrogen.[2]

Phase 2: Reaction Conditions (The "During" Phase)

Q: I am observing the formation of a 5-membered ring impurity. How do I prevent this? A: The competition is between 6-exo-trig (forming the target oxazinan-2-one) and 5-endo-trig (rare) or solvent capture.[1][2] However, if your substrate chain length is shorter (allylic instead of homoallylic), you will get the 5-membered oxazolidinone. Ensure your starting material is the homoallylic amine (2-methyl-4-penten-2-amine).[1][2]

  • Solvent Selection: Use Acetonitrile (MeCN) or Dichloromethane (DCM) .[1][2]

    • MeCN: Polar aprotic solvents stabilize the bromonium intermediate, favoring the ionic pathway (cyclization) over radical pathways.

    • Temperature: Run the addition of NBS at 0°C to -5°C , then allow to warm to Room Temperature (RT). Low temperature suppresses elimination side reactions.[1][2]

  • Light Control: Strictly exclude light . Wrap the flask in aluminum foil. Light promotes radical allylic bromination (Wohl-Ziegler reaction) rather than the desired electrophilic addition.[1][2]

Phase 3: Workup & Purification (The "After" Phase)

Q: The product decomposes on the silica column. How do I purify it? A: 6-(Bromomethyl)-1,3-oxazinan-2-ones can be sensitive to acid, which catalyzes the hydrolysis of the carbamate or displacement of the bromide.[1][2]

  • Neutralization: Pre-treat your silica gel with 1% Triethylamine (Et3N) in hexanes before loading the column.[1][2]

  • Alternative: If purity is >90% by NMR, consider recrystallization (e.g., from EtOAc/Hexanes) instead of chromatography to avoid silica-induced degradation.[1]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion Old NBS or insufficient activation.[1][2]Recrystallize NBS.[1][2] If using

, ensure it is dry.[2] Consider adding a mild base (NaHCO3) if HBr buildup is stalling the reaction.[2]
Allylic Bromination (Side Product) Radical pathway active.[1][2]Exclude light . Degas solvents to remove oxygen.[1][2] Add a radical inhibitor (e.g., BHT) in trace amounts if persistent.[2]
Hydrolysis (OH instead of Br) Moisture in solvent/atmosphere.[1][2]Use anhydrous MeCN/DCM.[1][2] Ensure glassware is flame-dried.[1][2] The bromonium intermediate is highly electrophilic and will trap water if present.[2]
Sticky/Polymerized Crude Exothermic runaway or high concentration.[1][2]Dilute reaction to 0.1 M .[1][2] Control exotherm by slow addition of NBS.[2]

Visualizing the Pathway (Logic Map)

The following diagram illustrates the kinetic decision points in the synthesis. The Green Path represents the optimal workflow.

GStartStart: N-Boc-2-methyl-4-penten-2-amineReagentAdd NBS (1.1 eq), 0°CSolvent: MeCN (Dark)Start->ReagentIntermediateBromonium Ion IntermediateReagent->IntermediatePath_RadicalLight/Heat Present?(Radical Path)Intermediate->Path_Radicalhv / Old NBSPath_IonicDark/Cold(Ionic Path)Intermediate->Path_IonicKinetic ControlSide_AllylicSide Product:Allylic BromidePath_Radical->Side_AllylicCyclizationIntramolecular O-Attack(6-exo-trig)Path_Ionic->CyclizationProductTarget:6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-oneCyclization->ProductImpurityImpurity:Hydrolysis (Alcohol)Cyclization->ImpurityWater Present

Caption: Mechanistic pathway for the bromocyclization of N-Boc-homoallylamines. The 6-exo-trig pathway is favored by the gem-dimethyl effect and low temperatures.[1][2]

References & Authoritative Sources

  • Baldwin, J. E. (1976).[1][2] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 734–736. (Foundational theory on 5-exo vs 6-endo cyclization rules). Link

  • Robin, S. & Rousseau, G. (2002).[2] "Recent Advances in Halocyclization of Unsaturated Compounds." Tetrahedron, 58(44), 8905-8936.[1] (Comprehensive review on bromocyclization mechanisms and conditions). Link

  • Li, G., et al. (2006).[2] "Halocyclization of N-Boc-alkenylamines." Journal of Organic Chemistry. (Specific protocols for N-Boc cyclizations using NBS).

  • Organic Syntheses. "Bromocyclization Protocols." (General standard for NBS quality and handling). Link

Disclaimer: This guide is intended for qualified research personnel.[1][2] Always consult the Safety Data Sheet (SDS) for NBS and brominated compounds before handling.

Technical Support Center: Optimizing Reaction Temperature for Bromocyclization of Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromocyclization of carbamates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for this crucial transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for a bromocyclization of a carbamate?

A1: If the literature for your specific substrate is unavailable, a prudent starting point is a low temperature, typically between -78 °C and 0 °C. Many electrophilic brominations are rapid, and initiating the reaction at a low temperature helps to control the initial exotherm and can improve selectivity. A common practice is to set up the reaction at a low temperature, add the bromine source, and then allow the reaction to slowly warm to room temperature while monitoring its progress.

Q2: How does temperature generally affect the rate and selectivity of the bromocyclization reaction?

A2: Temperature has a dual effect on the reaction. According to transition state theory, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. However, higher temperatures can also lead to a decrease in selectivity (both regio- and stereoselectivity) by allowing lower-energy, less-ordered transition states to be more easily accessed. This can result in the formation of undesired side products.[1]

Q3: My reaction is very slow at low temperatures. What is the best strategy for increasing the temperature?

A3: If your reaction is sluggish, a gradual, stepwise increase in temperature is recommended. For instance, if you start at -78 °C, you can allow the reaction to stir for a set period, then warm it to -40 °C, then 0 °C, and finally room temperature (around 20-25 °C).[2] It is crucial to monitor the reaction at each temperature interval using an appropriate analytical technique (e.g., TLC, LC-MS, or crude NMR) to identify the temperature at which the desired product begins to form and to check for the appearance of any byproducts.

Q4: Can running the reaction at a higher temperature lead to decomposition?

A4: Absolutely. Carbamates, like many organic molecules, have a threshold for thermal stability.[1] Elevated temperatures can lead to the decomposition of your starting material, intermediates, or the desired product itself. This is particularly true for complex molecules with sensitive functional groups. It is essential to be aware of the thermal lability of your specific carbamate.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the optimization of your bromocyclization reaction.

Issue 1: Low Yield of the Desired Product with Significant Unreacted Starting Material.

Q: I'm observing very little conversion of my starting material, even after prolonged reaction times at low temperatures. What should I do?

A: This is a classic case where the activation energy for the reaction is not being sufficiently overcome at the current temperature.

  • Plausible Cause: The reaction is kinetically slow, and the thermal energy is insufficient to drive the reaction forward at a reasonable rate. The formation of the key bromonium ion intermediate is often the rate-determining step and can have a significant energy barrier.[3]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: Gradually warm the reaction mixture. A systematic approach is to increase the temperature in 10-20 °C increments, allowing the reaction to stir for 1-2 hours at each new temperature.

    • Monitor Progress: At each temperature point, take an aliquot of the reaction mixture and analyze it to assess the consumption of starting material and the formation of the product.

    • Identify the Optimal Temperature Window: You are looking for the temperature at which the rate of product formation is maximized without the significant formation of byproducts. The table below illustrates a hypothetical temperature screening experiment.

EntryTemperature (°C)Time (h)Conversion of SM (%)Yield of Product (%)Key Byproduct (%)
1-784<5<50
2-4043025<2
30285785
425 (RT)2>956525

From this hypothetical data, 0 °C appears to be the optimal temperature for this particular reaction.

Issue 2: Formation of Multiple Products and Low Selectivity.

Q: My reaction is proceeding, but I'm getting a mixture of isomers (regioisomers or diastereomers) and other byproducts. How can temperature help?

A: The formation of multiple products often indicates that at the current temperature, multiple reaction pathways are accessible and competitive.

  • Plausible Cause & Scientific Rationale:

    • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable product, which may not be the desired one. Conversely, at lower temperatures, the reaction is under kinetic control, favoring the product that is formed via the lowest energy transition state. For many stereoselective reactions, the desired product is the kinetic product. The formation of the initial bromonium ion is a key step where stereochemistry is often set.[4]

    • Side Reactions: Elevated temperatures can provide enough energy to overcome the activation barriers for competing side reactions, such as elimination or rearrangement pathways.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low selectivity.

Issue 3: The Reaction Works Well on a Small Scale, but Fails Upon Scale-up.

Q: I had a great result with 50 mg of starting material, but when I tried to scale up to 5 g, the reaction gave a complex mixture. What went wrong?

A: This is a common problem in process development and often relates to heat transfer.

  • Plausible Cause: The formation of the bromonium ion and subsequent cyclization can be exothermic. On a small scale, the reaction vessel's large surface area-to-volume ratio allows for efficient dissipation of this heat into the cooling bath. On a larger scale, the smaller surface area-to-volume ratio leads to inefficient heat dissipation. This can cause the internal reaction temperature to rise significantly higher than the external bath temperature, leading to the side reactions and decomposition observed at higher temperatures.[1]

  • Troubleshooting Steps:

    • Slower Reagent Addition: Add the bromine source (e.g., NBS, Br₂) slowly, possibly via a syringe pump, to control the rate of the exothermic reaction.[5]

    • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to promote uniform temperature distribution.

    • Internal Temperature Monitoring: For larger-scale reactions, use a temperature probe to monitor the internal temperature of the reaction mixture, rather than relying solely on the external bath temperature.

    • Lower Initial Temperature: Start the reaction at an even lower temperature than what was optimal for the small-scale reaction to compensate for the expected exotherm.

Experimental Protocol: Temperature Screening for Bromocyclization

This protocol provides a general guideline for systematically screening the optimal reaction temperature.

Objective: To determine the temperature that provides the best balance of reaction rate and selectivity for the bromocyclization of a given carbamate substrate.

Materials:

  • Unsaturated carbamate starting material

  • Brominating agent (e.g., N-Bromosuccinimide - NBS)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or Acetonitrile - MeCN)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Appropriate glassware (e.g., round-bottom flasks)

  • Cooling baths (e.g., dry ice/acetone for -78 °C, ice/water for 0 °C)

  • TLC plates and developing chamber

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carbamate substrate (1.0 equivalent) in the chosen anhydrous solvent.

  • Initial Cooling: Cool the reaction mixture to the starting temperature (e.g., -78 °C).

  • Reagent Addition: Add the brominating agent (e.g., NBS, 1.1 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by TLC.

  • Incremental Warming: If little to no reaction is observed after 2 hours, allow the reaction to warm to the next temperature point (e.g., -40 °C).

  • Repeat Monitoring: Continue to monitor the reaction at the new temperature.

  • Continue Warming and Monitoring: Repeat the process of warming and monitoring at different temperatures (e.g., 0 °C, and then room temperature) until the starting material is consumed or a significant amount of byproduct begins to form.

  • Quenching: Once the reaction is deemed complete or has reached its optimal point, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Workup and Analysis: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate it. Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity.

Sources

Minimizing side products in the synthesis of Pregabalin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Side Products & Impurity Profiling

Welcome to the Advanced Application Support Portal. This guide addresses the critical impurity profiles encountered during the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). It focuses on the three most prevalent synthetic routes: the Hoffmann Rearrangement , Enzymatic Kinetic Resolution , and the Glutaric Anhydride pathway.

Module 1: The "Lactam" & "4-Ene" Critical Control Points

Context: The two most persistent impurities in Pregabalin synthesis are Impurity A (Lactam) and the 4-Ene Impurity . These are often thermodynamically favored or kinetically competitive during the final Hoffmann rearrangement and isolation steps.

Visualizing the Impurity Pathways

The following diagram illustrates the divergence points where the desired Pregabalin molecule is lost to side reactions.

Pregabalin_Impurities Start Intermediate: (R)-3-(carbamoylmethyl)- 5-methylhexanoic acid Hoffmann Hoffmann Rearrangement (NaOCl / NaOH) Start->Hoffmann + NaOCl ChloroInt N-Chloro Intermediate Hoffmann->ChloroInt Pregabalin PREGABALIN (Target) ChloroInt->Pregabalin Rearrangement (Main Path) EneImpurity 4-ENE IMPURITY Elimination Product ChloroInt->EneImpurity Over-chlorination Low NaOH eq. Lactam IMPURITY A (Lactam) 4-isobutylpyrrolidin-2-one Pregabalin->Lactam Acidic Workup High Temp Drying

Caption: Divergence of the Hoffmann rearrangement intermediate into critical Impurity A (Lactam) and the 4-Ene elimination product.

Troubleshooting Guide: Hoffmann Rearrangement
SymptomProbable CauseTechnical Intervention
High Lactam (Impurity A) in final isolate Acidic pH Shock: Pregabalin is a gamma-amino acid; it cyclizes spontaneously to the lactam at pH < 5.5 or under thermal stress.Protocol Adjustment: Maintain pH ≥ 6.0–6.5 during the neutralization step. Use weak acids (e.g., acetic acid) rather than HCl for final precipitation if possible. Crucial: Limit drying temperature to < 45°C under vacuum.
Presence of 4-Ene Impurity (>0.15%) Stoichiometry Imbalance: Insufficient alkali during the chlorination/rearrangement sequence allows elimination reactions to compete with the rearrangement.Optimization: Ensure NaOH equivalents are strictly maintained between 3.0 and 3.2 eq . Data suggests this specific window suppresses the elimination pathway significantly [1].
Residual Starting Material (Amide) Incomplete Chlorination: Temperature during NaOCl addition was too high, causing reagent decomposition.Control: Addition of NaOCl must occur at < 5°C . The rearrangement step (heating) should only start after complete formation of the N-chloro intermediate.
Module 2: Synthesis of 3-Isobutylglutaric Acid (Anhydride Route)

Context: This intermediate is the backbone of the molecule. Impurities here (primarily decarboxylation failures or incomplete condensation) propagate downstream.

FAQ: Glutaric Acid/Anhydride Formation

Q: My Knoevenagel condensation yield is stalling at 75%. How do I push conversion? A: The reaction between isovaleraldehyde and diethyl malonate is water-sensitive.

  • Fix: Ensure your Dean-Stark apparatus is actively removing water.

  • Catalyst: Switch to a piperidine/acetic acid system in cyclohexane. The specific solvent choice (cyclohexane vs. toluene) effects the azeotropic removal of water. Cyclohexane is often preferred for cleaner impurity profiles in this specific condensation [2].

Q: I am seeing "dimer" impurities after the Michael addition. A: This results from the self-condensation of the unsaturated intermediate.

  • Fix: Ensure the Michael donor (diethyl malonate) is added slowly to the unsaturated intermediate, maintaining a high local concentration of the acceptor.

Q: How do I prevent polymerization during Anhydride formation? A: When converting 3-isobutylglutaric acid to its anhydride (using acetic anhydride or acetyl chloride), avoid excessive reflux times.

  • Protocol: Monitor the reaction by TLC/HPLC. Stop immediately upon consumption of the diacid. Prolonged heating promotes intermolecular anhydride formation (oligomers) rather than the desired intramolecular 6-membered ring.

Module 3: Enzymatic Kinetic Resolution (Green Route)

Context: Using lipases (e.g., Candida antarctica Lipase B - CALB) to hydrolyze diesters to the chiral mono-ester. This route avoids the harsh conditions of the Hoffmann rearrangement but introduces enantioselectivity challenges.

Protocol: Lipase-Catalyzed Hydrolysis of Diethyl 3-Isobutylglutarate

Objective: Selective hydrolysis to obtain (S)-3-isobutylglutaric acid monoethyl ester with >98% ee.

Reagents:

  • Substrate: Diethyl 3-isobutylglutarate

  • Enzyme: Immobilized CALB (e.g., Novozym 435) or Thermomyces lanuginosus lipase.

  • Buffer: Phosphate buffer (0.1 M, pH 7.0).

Step-by-Step Methodology:

  • Emulsification:

    • Mix the diester substrate (100 g) with Phosphate Buffer (pH 7.0, 500 mL).

    • Note: No organic co-solvent is recommended if using a high-shear emulsion system, as solvents can decrease enzyme activity [3].

  • Enzyme Addition:

    • Add Immobilized Lipase (2–5% w/w relative to substrate).

  • Reaction Monitoring (The Critical Step):

    • Maintain temperature at 30°C ± 1°C .

    • Maintain pH at 7.0 by automatic titration with 1N NaOH (pH-stat method).

    • Stop Point: The reaction must be quenched exactly at 1.0 equivalent of NaOH consumption. Over-run leads to hydrolysis of the second ester group, destroying the chirality (forming the achiral diacid).

  • Workup:

    • Filter off the enzyme (recyclable).

    • Acidify the aqueous phase to pH 3.0.

    • Extract with Ethyl Acetate.

    • Purification: The unreacted diester and the diacid impurity can be removed via fractional extraction (exploiting the pKa difference of the mono-ester).

Data Table: Optimization of Enzymatic Parameters
ParameterOptimal RangeEffect of Deviation
Temperature 25°C – 30°C>35°C: Rapid enzyme deactivation and loss of enantioselectivity (racemization).
pH Control 7.0 (Constant)pH > 8.0: Spontaneous (chemical) hydrolysis competes with enzymatic hydrolysis, lowering ee%.
Conversion 45% – 50%>50%: "Kinetic stop" is missed. Hydrolysis of the desired enantiomer begins, lowering yield and purity.
References
  • Continuous Flow Synthesis of Pregabalin. SSRN Electronic Journal, 2024.

  • Processes for the synthesis of 3-isobutylglutaric acid. World Intellectual Property Organization, WO/2007/127309.

  • Enzymatic Kinetic Resolution of Tertiary Alcohols. Journal of the Brazilian Chemical Society, 2021.

  • Impurity Profiling in Pregabalin. The Pharmaceutical and Chemical Journal, 2025.

  • Cost-Effective Isolation of a Process Impurity of Pregabalin. Scientia Pharmaceutica, 2016.

Technical Support Center: Crystallization Strategies for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for obtaining this critical intermediate in high purity. The methodologies described herein are grounded in established principles of physical organic chemistry to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high purity for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one critical?

High purity is paramount because this compound is a reactive alkylating agent and a key intermediate in multi-step syntheses. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis (e.g., isomers, hydrolysis products, or oligomers), can lead to the formation of unwanted side products in subsequent reactions.[1][2] This complicates downstream purification, reduces overall yield, and can introduce difficult-to-remove impurities into the final active pharmaceutical ingredient (API).

Q2: What are the most common impurities I should expect, and how do they influence the crystallization strategy?

The impurity profile is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor amino alcohol or brominating agent.

  • Linear or Isomeric Byproducts: Resulting from incomplete cyclization or alternative reaction pathways.[2]

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can form the corresponding hydroxymethyl derivative.

  • Polymeric Materials: Can form through intermolecular side reactions.[2]

These impurities often have different solubility profiles than the target compound. A well-chosen crystallization solvent should maximize the solubility of these impurities while minimizing the solubility of the desired product at low temperatures, forming the basis of the purification.[3][4]

Q3: How do I select the ideal solvent for crystallization?

The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[2] The principle of "like dissolves like" is a useful starting point. Given the structure of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, which contains both a polar carbamate moiety and nonpolar alkyl groups, moderately polar solvents are often a good choice.

A rapid screening method involves placing a few milligrams of your crude solid in several test tubes and adding a small amount of different solvents.[5] Observe the solubility at room temperature and then upon heating. A good candidate will show poor solubility in the cold and complete dissolution when hot.[4][5]

Q4: What is the difference between a single-solvent and a two-solvent crystallization?

A single-solvent crystallization is the preferred method when a single solvent with the desired temperature-dependent solubility profile can be identified.[2] It is generally simpler and more scalable.

A two-solvent (or mixed-solvent) crystallization is employed when no single solvent is suitable.[6] This method uses a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[2] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy (the point of saturation), after which a few drops of the "good" solvent are added to redissolve the solid before slow cooling.[2]

Troubleshooting Guide: Crystallization Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q: My compound oiled out of the solution instead of forming crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is often caused by a solution that is too concentrated or cooled too quickly, or the presence of impurities that depress the melting point.[7][8]

  • Probable Cause 1: Supersaturation. The concentration of the solute is too high.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the concentration and then allow it to cool more slowly.[7]

  • Probable Cause 2: Rapid Cooling. Cooling the solution too fast does not give molecules sufficient time to orient into a crystal lattice.

    • Solution: Ensure the flask is well-insulated (e.g., by placing it on a cork ring or paper towels) and allow it to cool to room temperature undisturbed before moving it to an ice bath.[7][8]

  • Probable Cause 3: Impurities. Significant amounts of impurities can lower the melting point of the mixture.

    • Solution: If the problem persists, consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove gross impurities before attempting crystallization again. Adding activated charcoal to the hot solution can also help remove colored impurities that may inhibit crystallization.[7][8][9]

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This indicates that the solution is not yet supersaturated at the current temperature, likely because too much solvent was used.

  • Probable Cause 1: Excessive Solvent. The compound remains soluble even at low temperatures.

    • Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.

    • Solution 2 (Seed Crystals): If available, add a tiny crystal from a previous batch (a "seed crystal") to the solution to initiate crystallization.

    • Solution 3 (Reduce Solvent Volume): Re-heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[7][8]

    • Solution 4 (Force Crystallization): If all else fails, placing the solution in an ice bath can dramatically decrease solubility and promote crystal formation, though this may lead to smaller, less pure crystals.[3]

Q: My final yield is very low. How can I improve it?

A: A low yield is a common issue in crystallization and can stem from several factors.

  • Probable Cause 1: Too Much Solvent. This is the most frequent cause, as a significant amount of the product will remain dissolved in the mother liquor.[7][8]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[4][5] To recover dissolved product, you can try to concentrate the mother liquor (filtrate) by rotary evaporation and cool it again to obtain a second crop of crystals, which may be of slightly lower purity.

  • Probable Cause 2: Premature Crystallization. The compound crystallized in the funnel during hot filtration.

    • Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before filtering the hot solution. Perform the filtration as quickly as possible.[10]

  • Probable Cause 3: Excessive Washing. Washing the collected crystals with too much or with room-temperature solvent will dissolve some of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent to rinse away impurities without significantly dissolving the product.[4][10]

Visual Workflow & Data

Decision Workflow for Crystallization Strategy

The following diagram outlines a logical workflow for selecting and optimizing a crystallization protocol for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

G cluster_start cluster_screening Solvent Screening cluster_single Single-Solvent Protocol cluster_mixed Two-Solvent Protocol cluster_fail start Crude Product screen Test solubility in various solvents (e.g., IPA, EtOAc, Acetone, Hexane, Toluene) start->screen dissolves_cold Soluble at Room Temp? screen->dissolves_cold dissolves_hot Soluble when Hot? dissolves_cold->dissolves_hot No reconsider Re-evaluate solvent choice or consider chromatography dissolves_cold->reconsider Yes single_solvent Select as Single Solvent (e.g., Isopropanol) dissolves_hot->single_solvent Yes good_solvent Select as 'Good' Solvent (e.g., Ethyl Acetate) dissolves_hot->good_solvent No (Insoluble in all single solvents) protocol_A Proceed to Protocol A single_solvent->protocol_A bad_solvent Select as 'Bad' Solvent (e.g., Hexane) good_solvent->bad_solvent protocol_B Proceed to Protocol B bad_solvent->protocol_B G cluster_start cluster_problem cluster_solution1 Solutions for 'No Crystals' cluster_solution2 Solutions for 'Oiling Out' cluster_result start Initial Observation no_crystals No Crystals Formed start->no_crystals oiled_out Product Oiled Out start->oiled_out scratch 1. Scratch inner wall of flask no_crystals->scratch Try in order reheat 1. Re-heat to dissolve oil oiled_out->reheat Try in order seed 2. Add a seed crystal scratch->seed concentrate 3. Re-heat and evaporate some solvent seed->concentrate ice_bath 4. Cool in ice bath concentrate->ice_bath success Crystals Form ice_bath->success add_solvent 2. Add more 'good' solvent (5-10% volume) reheat->add_solvent slow_cool 3. Cool solution much slower add_solvent->slow_cool slow_cool->success

Caption: Flowchart for troubleshooting common crystallization issues.

References

  • Benchchem. Technical Support Center: Purification of 2-(Bromomethyl)
  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Richmond Blogs. Recrystallization | Organic Chemistry I Lab. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Purification by Crystallization. [Link]

  • Recrystallization. [Link]

  • Organic Syntheses Procedure. [Link]

  • ChemHelpASAP. (2021). Recrystallization & Purification of N-bromosuccinimide. [Link]

  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). National Institutes of Health. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

Sources

Technical Support Center: Strategies for Mitigating Hydrolytic Instability of the Oxazinan-2-one Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazinan-2-one moiety is a six-membered heterocyclic scaffold integral to numerous pharmacologically active agents. While its structural features often contribute to desired biological activity, the embedded cyclic ester (lactone) functionality renders it susceptible to hydrolytic cleavage. This inherent instability can pose significant challenges during drug discovery, development, and formulation, leading to loss of potency, altered pharmacokinetic profiles, and the formation of undesired degradants.

This guide provides a comprehensive technical resource for researchers encountering hydrolytic instability with oxazinan-2-one-containing compounds. We will explore the underlying mechanisms of degradation, offer systematic troubleshooting approaches, and detail actionable strategies from both medicinal chemistry and formulation science perspectives to enhance molecular stability.

FAQ: Understanding the Core Instability

Q1: What is the primary mechanism behind the hydrolytic instability of the oxazinan-2-one ring?

The instability is primarily due to the susceptibility of the endocyclic ester bond to nucleophilic attack by water. This reaction, known as hydrolysis, leads to the opening of the ring to form the corresponding γ-amino acid derivative. The process can be catalyzed by both acid and base, making it highly dependent on the pH of the environment.

  • Base-Catalyzed Hydrolysis: Under neutral to basic conditions (pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is typically the dominant and faster pathway for degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 5), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.

Mechanism of Hydrolysis

Caption: General mechanisms of base- and acid-catalyzed hydrolysis of the oxazinan-2-one ring.

Q2: What are the key factors that accelerate the degradation of my compound?

Several factors can influence the rate of hydrolysis. Systematically evaluating these is the first step in troubleshooting.

  • pH: As mentioned, pH is the most critical factor. The rate of hydrolysis is often lowest in a slightly acidic pH range (typically pH 3-5) and increases dramatically in neutral to basic conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) can significantly slow down degradation.

  • Buffer Species: Certain buffer species can act as nucleophiles themselves and actively participate in catalysis, a phenomenon known as general acid-base catalysis. For instance, phosphate and citrate buffers have been observed to accelerate the degradation of some esters compared to non-nucleophilic buffers.

  • Solvent/Excipients: The presence of co-solvents (e.g., propylene glycol, ethanol) or excipients can alter water activity and polarity, thereby influencing the hydrolysis rate.

Troubleshooting Guide: Diagnosing Instability

Q3: How can I experimentally confirm that my compound is degrading via hydrolysis?

A systematic forced degradation study is the standard approach. This involves subjecting your compound to a range of stress conditions and monitoring its disappearance and the appearance of new species over time using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Key Evidence for Hydrolysis:

  • pH-Dependent Degradation Profile: A clear correlation between the rate of degradation and the pH of the solution is the strongest indicator.

  • Mass Spectrometry (LC-MS) Analysis: The primary degradation product should have a molecular weight corresponding to the parent compound plus the mass of one molecule of water (18.015 Da). For example, if your parent compound has a mass of [M+H]⁺ = 300.2, the hydrolyzed product will appear at [M+H]⁺ = 318.2.

  • Structural Elucidation (NMR): For definitive proof, the degradant can be isolated and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which will show the absence of the cyclic ester and the presence of carboxylic acid and amine functionalities.

Troubleshooting Workflow

Fig 2. Workflow for Diagnosing Oxazinan-2-one Instability A Instability Observed (e.g., new HPLC peak, loss of parent) B Perform Forced Degradation Study (Acid, Base, Neutral, Heat, Oxidation) A->B C Analyze by LC-MS B->C D Does degradation increase significantly in base/acid vs. neutral? C->D E Does a major degradant show a mass of [M+18]? D->E Yes G Degradation is likely due to other mechanisms (e.g., oxidation). Investigate further. D->G No F Hydrolysis is Confirmed. Proceed to Mitigation Strategies. E->F Yes E->G No

Caption: A decision-making workflow for confirming hydrolytic degradation.

Mitigation Strategies: Enhancing Stability

Once hydrolysis is confirmed, a two-pronged approach involving chemical modification and formulation development can be employed.

Section A: Medicinal Chemistry Approaches

Yes, strategic structural modifications can sterically or electronically shield the ester bond from hydrolytic attack.

  • Introduce Steric Hindrance: Placing bulky substituents near the carbonyl group can physically block the approach of a water molecule or hydroxide ion. This is one of the most effective strategies for improving the stability of lactones.

  • Modulate Electronic Effects: Introducing electron-withdrawing groups (EWGs) elsewhere on the ring system can decrease the electron density on the ester oxygen, making the carbonyl carbon less electrophilic and thus less prone to nucleophilic attack. However, care must be taken as EWGs directly attached to the carbonyl can sometimes accelerate hydrolysis.

Section B: Formulation & Handling Strategies

The goal is to identify the pH of maximum stability by performing a pH-rate profile study.

  • pH-Rate Profile: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 9).

  • Incubate: Dissolve your compound in each buffer and incubate at a controlled, often elevated, temperature (e.g., 40-60°C) to accelerate degradation.

  • Analyze: Monitor the concentration of the parent compound over time using a stability-indicating HPLC method.

  • Determine k_obs: Calculate the observed pseudo-first-order rate constant (k_obs) for degradation at each pH.

  • Plot: Plot log(k_obs) versus pH. The lowest point on the resulting V-shaped or U-shaped curve indicates the pH of maximum stability.

Table 1: Example pH-Rate Profile Data

pHBuffer System (25 mM)Temperature (°C)Half-life (t½, hours)
3.0Glycine-HCl50450
4.5Acetate50720
6.0Phosphate50150
7.4Phosphate5025
9.0Borate503

This data clearly indicates a stability optimum around pH 4.5 for this hypothetical compound.

  • Solid State: Store the compound as a dry solid in a desiccator, protected from moisture and light. The solid state is almost always significantly more stable than in solution.

  • Stock Solutions: If stock solutions are necessary, prepare them in an anhydrous aprotic solvent (e.g., DMSO, DMF) and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Buffers: Prepare aqueous working solutions fresh for each experiment from the frozen stock. If an experiment runs for several hours, keep the solution on ice to minimize degradation.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for an Oxazinan-2-one Compound

Objective: To determine the degradation pathways of the compound under various stress conditions and to confirm hydrolytic liability.

Materials:

  • Test Compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA) for mobile phase

  • Buffers: 0.1 N HCl, 0.1 N NaOH, pH 7.4 Phosphate Buffer

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.

  • Stress Sample Preparation (Target concentration ~50 µg/mL):

    • Acid Hydrolysis: Mix 50 µL of stock with 950 µL of 0.1 N HCl.

    • Base Hydrolysis: Mix 50 µL of stock with 950 µL of 0.1 N NaOH.

    • Neutral Hydrolysis: Mix 50 µL of stock with 950 µL of pH 7.4 buffer or water.

    • Oxidative Degradation: Mix 50 µL of stock with 950 µL of 3% H₂O₂.

    • Control Sample: Mix 50 µL of stock with 950 µL of 50:50 ACN:Water.

  • Incubation:

    • Incubate the base hydrolysis sample at room temperature for 1-4 hours (this is often rapid).

    • Incubate the acid, neutral, and oxidative samples at 60°C for 24-48 hours.

    • Keep the control sample at 4°C.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 h), take an aliquot from each sample.

    • If necessary, neutralize the acid and base samples before injection (e.g., add an equimolar amount of base/acid).

    • Analyze all samples by a reverse-phase HPLC method (e.g., C18 column with a water/ACN gradient).

    • Analyze key samples by LC-MS to obtain mass data for the parent and any major degradant peaks.

  • Data Interpretation:

    • Compare the chromatograms from the stressed samples to the control.

    • Calculate the percentage degradation.

    • Check the mass of the major peak in the acid/base hydrolysis samples. A mass increase of +18 Da is strong evidence of hydrolysis.

Protocol Workflow

Fig 3. Workflow for Forced Degradation Protocol A Prepare 1 mg/mL Stock Solution B Create Stress Samples (Acid, Base, Neutral, H₂O₂) A->B C Incubate Samples (Room Temp & 60°C) B->C D Analyze by HPLC-UV at Time Points C->D E Significant degradation in Acid/Base? D->E F Analyze by LC-MS E->F Yes I Other Degradation Pathway E->I No G Is major degradant [M+18]? F->G H Hydrolysis Confirmed G->H Yes G->I No

Caption: A step-by-step workflow for executing a forced degradation study.

References

  • Title: Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists Source: American Pharmacists Association URL
  • Title: Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology Source: Wiley Online Library URL: [Link]

  • Title: Stress testing: a predictive tool for the assessment of the stability of drug substances and drug products Source: Taylor & Francis Online URL: [Link]

  • Title: The chemical stability of drugs Source: ScienceDirect URL: [Link]

Technical Support Hub: Oxazinan-2-one Isolation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Partitioning Issues in Aqueous Workups Document ID: TSH-OX2-004 Last Updated: February 25, 2026[1]

Diagnostic: Why is Your Yield Low?

The Problem: You have synthesized oxazinan-2-one (tetrahydro-2H-1,3-oxazin-2-one), but after a standard aqueous workup (e.g., EtOAc/Water extraction), the organic layer contains little to no product.

The Science (Physicochemical Root Cause): Oxazinan-2-one is a polar cyclic carbamate.[1] Its poor recovery is not due to reaction failure, but due to a partition coefficient (


)  heavily skewed toward the aqueous phase.
  • LogP Value: ~0.1 (Experimental/Computed). This indicates the molecule is equally or more soluble in water than in standard lipophilic solvents (like Hexanes or pure Ether).

  • Hydrogen Bonding: The carbamate moiety (-NH-COO-) acts as both a hydrogen bond donor and acceptor, forming a tight hydration shell with water molecules.[1]

  • Result: In a standard Water/DCM or Water/EtOAc mixture, the compound prefers the water layer.

Strategic Workflow: Decision Tree

Before selecting a protocol, determine your scale and available equipment.

ExtractionStrategy Start Start: Aqueous Reaction Mixture (Oxazinan-2-one) ScaleCheck Check Scale & Concentration Start->ScaleCheck SmallScale Small Scale (<5g) High Concentration ScaleCheck->SmallScale LargeScale Large Scale (>10g) or Dilute Solution ScaleCheck->LargeScale MethodA Method A: Salting Out (Saturation) SmallScale->MethodA First Attempt MethodC Method C: Continuous Extraction (CLLE) LargeScale->MethodC Recommended MethodB Method B: High-Polarity Solvent (CHCl3 : IPA) MethodA->MethodB If Yield < 60% MethodB->MethodC If Emulsions Persist

Figure 1: Decision matrix for selecting the appropriate extraction protocol based on scale and initial results.

Protocol Guides

Method A: The "Salting Out" Technique (Hofmeister Effect)

Best for: Initial attempts, small scale, removing water from the hydration shell.

Mechanism: Adding a high concentration of salt increases the ionic strength of the aqueous phase. The water molecules form hydration shells around the salt ions (which are more charge-dense) rather than the oxazinan-2-one.[1] This "squeezes" the organic molecule out of the water and into the organic phase.

Step-by-Step:

  • Reduce Volume: If your aqueous reaction volume is large, concentrate it on a rotary evaporator (water bath < 50°C) to the minimum stirrable volume.

  • Saturation: Add solid Sodium Chloride (NaCl) to the aqueous phase until no more dissolves (saturation point is ~36g/100mL).

    • Pro Tip: For even stronger salting out, use Ammonium Sulfate ((NH₄)₂SO₄) .[1] The sulfate ion is higher on the Hofmeister series than chloride, providing a stronger "salting out" effect.

  • Extraction: Extract with Ethyl Acetate (EtOAc) x 4 times.

    • Note: You must perform more extractions than usual (4-5 instead of the standard 3).

  • Validation: Check the aqueous layer by TLC (stain with PMA or KMnO4) to ensure the product has moved.

Method B: The "Magic Solvent" System (CHCl₃/IPA)

Best for: Highly polar compounds where EtOAc fails.

The System: Chloroform : Isopropanol (3:1 ratio).[2] This mixture has a higher dielectric constant than pure DCM or EtOAc, allowing it to solvate polar molecules while remaining immiscible with water (mostly).

Step-by-Step:

  • Preparation: Pre-mix Chloroform and Isopropanol in a 3:1 (v/v) ratio.

  • Combine: Add the solvent mixture to your saturated aqueous phase (from Method A).

  • Agitation: Shake vigorously.

    • Warning: This solvent system is prone to emulsions.[1][2] Shake gently if the mixture looks soapy.

  • Separation: Collect the lower organic layer.[1]

  • Repetition: Repeat 3-5 times.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

    • Caution: Isopropanol has a higher boiling point (82°C).[1][3] Ensure thorough drying on the rotovap or high-vacuum line to remove traces.[1]

Method C: Continuous Liquid-Liquid Extraction (CLLE)

Best for: Large scale (>10g), low partition coefficients, or when avoiding huge solvent volumes.[1]

Mechanism: Uses a continuous flow of solvent (usually DCM or Chloroform) recycling through the aqueous phase overnight. This overcomes a low equilibrium constant (


) by shifting the equilibrium infinitely through thousands of theoretical "passes."

Step-by-Step:

  • Setup: Use a heavy-solvent continuous extractor (liquid-liquid extractor) since DCM/CHCl₃ is denser than water.[1]

  • Charge: Place the aqueous solution (saturated with salt) in the extraction body.

  • Reflux: Boil the organic solvent in the receiving flask. The condensed solvent drips through the aqueous layer, extracting the oxazinan-2-one, and returns to the boiling flask.

  • Duration: Run for 12–24 hours.

  • Harvest: The product accumulates in the boiling flask.

Data Summary: Solvent Efficiency

Solvent SystemPolarity (Dielectric)Extraction Efficiency*Emulsion RiskSafety Note
EtOAc ModerateLow (< 40%)LowFlammable
DCM Low-ModerateLow-Med (< 50%)LowVolatile
CHCl₃ / IPA (3:1) HighHigh (> 85%) High Toxic/Carcinogen
n-Butanol HighHigh (> 90%)ModerateHigh Boiling Pt (117°C)

*Efficiency estimated for single-batch extraction of polar carbamates from water without salting out.[1]

Troubleshooting & FAQs

Q: I used the CHCl₃/IPA mix, and now I have a giant emulsion that won't separate. What do I do? A: This is common due to the amphiphilic nature of IPA.

  • Wait: Give it 20 minutes.

  • Brine: Add more saturated brine; the density difference helps separation.[1]

  • Filtration: Filter the entire emulsion through a pad of Celite (diatomaceous earth) . The solid particles stabilizing the emulsion often get trapped, breaking the emulsion.

  • Centrifugation: If small scale, centrifuge the mixture for 5 minutes.

Q: Can I use n-Butanol? A: Yes, n-Butanol is excellent for extracting polar compounds.[1] However, it has a very high boiling point (117°C) and smells strong. It is difficult to remove by rotary evaporation unless you have a high-quality vacuum pump and a water bath at 60°C. If you use n-Butanol, you may need to wash the organic extract with water (ironically) to remove the n-Butanol, or simply accept that you will need high-vac drying for a long time.[1]

Q: Is oxazinan-2-one stable at all pH levels? A: No. While cyclic carbamates are more stable than acyclic ones, they are susceptible to hydrolysis.[1]

  • Avoid: Strong Base (pH > 12) + Heat -> Hydrolysis to 3-aminopropan-1-ol.[1]

  • Avoid: Strong Acid (pH < 1) + Heat -> Ring opening.[1]

  • Recommendation: Keep the aqueous workup near neutral (pH 6–8). If you quenched a reaction with acid/base, neutralize to pH 7 before extraction.[1]

Q: My product is still in the water. Can I just evaporate the water? A: Technically, yes. But you will be left with all your inorganic salts (NaCl, etc.).[1] If you do this, you must perform a "solid-liquid extraction" afterward:

  • Evaporate water to dryness (white solid residue).[1]

  • Triturate (wash) the solids with anhydrous Acetone or Ethanol.[1]

  • Filter out the inorganic salts (which are insoluble in acetone).

  • Concentrate the filtrate to get your product.[1]

References

  • Solvent Systems for Polar Compounds: Cohen, R. Reporting on the "Cohen's Trick" (Chloroform/IPA extraction). University of Rochester Chemistry Department Workup Guides.[1]

  • Salting Out Mechanism: Hyde, A. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series."[1][4] Organic Process Research & Development, 2017, 21(9), 1355–1370.

  • Physical Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one." PubChem, 2025.[1]

  • Continuous Extraction Efficiency: Perry, R. H., & Green, D. W.[1] Perry's Chemical Engineers' Handbook. McGraw-Hill, Standard Section on Liquid-Liquid Extraction.[1]

Sources

Validation & Comparative

1H NMR Spectral Interpretation Guide: 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

[1]

Part 1: Executive Technical Summary

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a functionalized cyclic carbamate often utilized as a chiral building block or an intermediate in the synthesis of bioactive heterocyclic amines.[1] Its structure features a rigid six-membered ring containing a nitrogen atom, an oxygen atom, and a carbonyl group, decorated with a gem-dimethyl motif and a reactive bromomethyl handle.[2]

For the synthetic chemist, the "performance" of this product is defined by its structural integrity and isomeric purity .[2] The primary challenge in its characterization is distinguishing the desired 6-membered endo-product from potential 5-membered exo-regioisomers (oxazolidinones) or uncyclized acyclic precursors.[1] This guide establishes a self-validating NMR protocol to confirm regio-chemistry and stereochemical fidelity.

Structural Logic & Numbering[3][4]
  • Core: 1,3-Oxazinan-2-one (6-membered ring).[1]

  • C4 Position: Gem-dimethyl substitution (adjacent to Nitrogen).[1]

  • C6 Position: Chiral center bearing the bromomethyl group (adjacent to Oxygen).

  • Symmetry: The molecule is chiral (

    
     symmetry). Consequently, the gem-dimethyl groups and the ring methylene protons are diastereotopic , rendering them magnetically non-equivalent.[2]
    

Part 2: Spectral Performance & Comparative Analysis

Predicted 1H NMR Data (CDCl₃, 500 MHz)

The following data represents the high-confidence spectral signature for the pure compound.

PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J, Hz)Diagnostic Note
NH Amide5.80 - 6.50br s1H-Exchangeable; shift varies with conc.[1]
H-6 Methine4.40 - 4.55dddd (m)1HJ ≈ 10, 6, 4Deshielded by Oxygen; key chiral probe.[1][2]
CH₂Br Methylene3.40 - 3.60dd (ABX)2HJ ≈ 11, 5Diastereotopic AB system coupled to H-6.[1]
H-5a Ring CH₂2.05 - 2.15ddd1HJgem ≈ 14Pseudo-axial; distinct from H-5b.
H-5b Ring CH₂1.80 - 1.90ddd1HJgem ≈ 14Pseudo-equatorial.[1]
Me-4a Methyl1.38s3H-Diastereotopic methyl (High field).[1]
Me-4b Methyl1.32s3H-Diastereotopic methyl (Low field).[1]
Comparative "Performance": Distinguishing Alternatives

The utility of NMR lies in its ability to rule out structural isomers that mass spectrometry cannot distinguish.

Scenario A: Product vs. Acyclic Precursor
  • Precursor: (e.g., N-(1,1-dimethyl-3-butenyl)carbamate derivative)[1]

  • Diagnostic: The precursor will exhibit characteristic olefinic protons at δ 5.0–6.0 ppm (multiplets).

  • Confirmation: Complete disappearance of olefinic signals confirms successful cyclization.

Scenario B: 6-Membered (Target) vs. 5-Membered (Regioisomer)

During halocyclization, kinetic vs. thermodynamic control can lead to ring contraction (5-exo vs. 6-endo).[1]

  • Target (1,3-Oxazinan-2-one):

    • H-5 Signals: The ring methylene (H-5) appears as a distinct ABX/ddd pattern in the aliphatic region (~1.8–2.2 ppm).[1]

    • Connectivity: COSY correlations will show H-6 coupled to the ring CH₂ (H-5), which is then coupled to the quaternary C4.[1]

  • Alternative (Oxazolidinone - 5-membered):

    • If the structure were a 5-membered ring (e.g., 4,4-dimethyl-5-(2-bromoethyl)oxazolidin-2-one), the side chain would be a -CH₂-CH₂-Br moiety.[1]

    • Shift: The CH₂Br triplet would appear, but the adjacent CH₂ would be exocyclic, showing different coupling constants and likely a simple triplet/multiplet pattern rather than the rigid ring couplings of the oxazinanone.[2]

Part 3: Visualization of Structural Logic[2]

The following diagram illustrates the correlation between the chemical structure and the diagnostic NMR splitting trees.

NMR_LogicCompound6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-oneChiralityChiral Center (C6)Compound->ChiralityRigidityRigid Ring ConformationCompound->RigidityMe_SignalC4-MethylsDiastereotopic Singlets(Δδ ~0.06 ppm)Chirality->Me_SignalInduces Non-equivalenceH5_SignalH-5 MethyleneGeminal Coupling (~14Hz)Distinct ddd patternsChirality->H5_SignalBr_SignalCH2BrABX Pattern(3.4 - 3.6 ppm)Chirality->Br_SignalInduces Non-equivalenceRigidity->H5_SignalLocks Conformation

Caption: Logical flow demonstrating how molecular chirality and ring rigidity dictate the diastereotopic nature of the NMR signals.

Part 4: Experimental Protocol for Validation

To ensure reproducible spectral quality, follow this "Self-Validating" protocol:

Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ or Ag foil if the compound is acid-sensitive (though carbamates are generally stable).[1]

  • Concentration: Prepare a solution of 10–15 mg in 0.6 mL solvent. High concentration is required to clearly resolve the minor "roofing" effects of the AB systems.

  • Filtration: Filter through a cotton plug to remove suspended solids that cause line broadening.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Scans (NS): Minimum 16 scans (ensure S/N > 200:1 for methine signals).

  • Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated methyl protons, ensuring accurate integration for purity calculations.

Processing & Integration Logic
  • Phasing: Apply manual phasing. The CH₂Br signals (AB system) are prone to phase distortion; ensure the baseline is flat.

  • Referencing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

  • Integration Check (Purity Test):

    • Set the NH signal (if sharp) or the H-6 methine (4.45 ppm) to 1.00 .[1]

    • Verify the Methyl region (1.3–1.4 ppm) integrates to 6.00 ± 0.1 .

    • Deviation: If Methyls integrate < 5.8 or > 6.2, check for solvent peaks (Hexanes/Grease) or uncyclized starting material.[2]

Part 5: Diagnostic Workflow (Decision Tree)

Use this workflow to interpret the spectrum during synthesis monitoring.

WorkflowStartAcquire 1H NMR SpectrumCheckOlefinAre peaks present at 5.0 - 6.0 ppm?Start->CheckOlefinCheckMeAre C4-Methyls distinct singlets?CheckOlefin->CheckMeNoResult_PrecursorFAIL: Uncyclized Precursor PresentCheckOlefin->Result_PrecursorYesResult_RacemicNOTE: Distinct singlets confirmchiral induction/rigidityCheckMe->Result_RacemicYesCheckH6Is H-6 (4.45 ppm) a complex multiplet?Result_SuccessPASS: 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-oneStructure ConfirmedCheckH6->Result_SuccessYesResult_Racemic->CheckH6

Caption: Step-by-step decision tree for validating the synthesis product based on spectral features.

References

  • Pople, J. A., et al. "High-Resolution Nuclear Magnetic Resonance."[2] McGraw-Hill, 1959.[1][2] (Foundational text on ABX spin systems and rigid ring coupling).

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[2] Wiley, 8th Edition.[2] (Standard reference for chemical shift prediction of carbamates and alkyl halides).

  • National Institutes of Health (PubChem). "4-(Bromomethyl)-1,3-dioxolan-2-one (Analogous 5-membered ring data)." PubChem Compound Summary. Available at: [Link]

  • Organic Chemistry Data. "NMR Gallery: Spin Systems and Heterocycles." Organic Chemistry Data. Available at: [Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of Oxazinan-2-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Oxazinan-2-one Intermediates

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif integral to the structure of numerous pharmacologically active agents, including novel anticonvulsant and antibacterial drugs.[1][2] As intermediates in complex multi-step syntheses, the purity of these building blocks is paramount. Undetected impurities, such as starting materials, by-products, or degradants, can compromise the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity analysis of oxazinan-2-one intermediates. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind experimental choices, offering a field-proven framework for developing and validating a stability-indicating method that is fit for its intended purpose, in alignment with international regulatory standards.[3]

The Analytical Challenge: Addressing the Physicochemical Nature of Oxazinan-2-ones

Developing a successful purity method requires a deep understanding of the analyte's properties. Oxazinan-2-one intermediates present a unique set of challenges:

  • Polarity: The presence of nitrogen and oxygen heteroatoms within the cyclic carbamate structure imparts significant polarity. This can lead to poor retention on traditional non-polar stationary phases like C18, a common workhorse in reversed-phase (RP) chromatography.[4][5]

  • Potential for Chirality: Depending on the substitution pattern, these intermediates can possess one or more stereocenters. Since enantiomers can exhibit vastly different pharmacological and toxicological profiles, the ability to separate them is often a regulatory requirement.[6]

  • Susceptibility to Degradation: The lactam (cyclic amide) functionality in the oxazinan-2-one ring is susceptible to hydrolysis under both acidic and basic conditions.[7][8] This necessitates the development of a "stability-indicating" method capable of resolving the intact intermediate from any potential degradation products.

Comparative Analysis of Chromatographic Technologies: HPLC vs. UPLC

The first major decision in method development is the choice of technology. While HPLC has been the industry standard for decades, Ultra-Performance Liquid Chromatography (UPLC) offers significant performance enhancements.[9][10]

The Core Difference: UPLC systems utilize columns packed with sub-2 µm particles, whereas traditional HPLC columns use particles in the 3-5 µm range.[11] To effectively use these smaller particles, UPLC systems are engineered to handle much higher backpressures (up to 15,000 psi) compared to HPLC systems (up to 6,000 psi).[10]

FeatureConventional HPLC (3-5 µm particles) UPLC (<2 µm particles) Causality & Rationale
Resolution GoodExcellent[12]Smaller particles provide more theoretical plates, leading to sharper, narrower peaks and better separation of closely eluting impurities.[11]
Analysis Time Longer (e.g., 15-30 min)Shorter (e.g., <7 min)[12]Higher optimal linear velocities can be used with smaller particles, allowing for faster flow rates and gradients without sacrificing resolution.
Sensitivity GoodHigher[11]The narrower peaks result in a greater peak height for a given concentration, improving the signal-to-noise ratio, which is crucial for detecting trace-level impurities.
Solvent Consumption HigherLower[11][13]Shorter run times and lower flow rates significantly reduce the volume of solvent used per analysis, leading to cost savings and a greener footprint.
System Robustness Very HighHigh (more susceptible to blockage)The smaller particle size and narrower internal diameter of UPLC columns make them more prone to clogging from particulate matter in the sample or mobile phase.

Verdict for Oxazinan-2-one Analysis: For high-throughput screening environments or for complex samples with many closely related impurities, UPLC is the superior choice.[13] However, for standard quality control where robustness and instrument availability are key, a well-developed HPLC method remains a reliable and powerful tool.[10] This guide will focus on principles applicable to both, with UPLC representing an evolution of the same chromatographic principles.

A Stability-Indicating Method: A Practical Case Study

To ensure that all potential impurities and degradants are accounted for, a stability-indicating method must be developed. This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradation products.[14][15]

Experimental Protocol: Forced Degradation Study

Objective: To intentionally degrade the oxazinan-2-one intermediate to ensure the analytical method can separate the intact molecule from its degradation products. A target degradation of 5-20% is generally recommended.[15]

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of the oxazinan-2-one intermediate in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.[1]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~0.1 mg/mL.[16]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of ~0.1 mg/mL.[16]

  • Thermal Degradation: Store a solid sample of the intermediate in an oven at 105°C for 24 hours. Dissolve the stressed sample in diluent to a final concentration of ~0.1 mg/mL.

  • Photolytic Degradation: Expose a solution of the intermediate (~0.1 mg/mL) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • Control Samples: Prepare an unstressed sample by diluting the stock solution to the final concentration. Prepare a blank solution (diluent only).

Workflow for Method Development

The following workflow illustrates the logical progression from initial screening to a fully optimized method capable of resolving the peaks generated during the forced degradation study.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analytical Target Profile (ATP): Purity, Stability-Indicating B Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O gradient) A->B C Screen Unstressed & Degraded Samples B->C D Evaluate Peak Shape & Resolution C->D E Poor Resolution? Adjust Gradient Slope D->E Yes F Poor Peak Shape? Adjust Mobile Phase pH / Buffer D->F Yes G Poor Retention? Try Alternative Column (e.g., HILIC) D->G Yes H Finalize Optimized Conditions D->H No, proceed E->H F->H G->H I Perform Method Validation (ICH Q2(R1)) H->I J Document Method & Validation Report I->J

Caption: A workflow for stability-indicating HPLC method development.

Comparative Stationary Phase Selection

The choice of stationary phase is the most critical factor for achieving selectivity. Given the polar nature of oxazinan-2-one, a standard C18 column may not provide adequate retention.

ColumnSelection Start Analyte is Polar? C18 Start with C18: Good first choice, wide pH range Start->C18 No (or unknown) PolarEmbedded Polar-Embedded (e.g., C18 AQ): Better retention in high aqueous mobile phases Start->PolarEmbedded Yes IsChiral Is Chiral Separation Required? Chiral Chiral Stationary Phase (CSP): For enantiomer separation IsChiral->Chiral Yes C18->IsChiral PolarEmbedded->IsChiral HILIC HILIC: Excellent for very polar compounds PolarEmbedded->HILIC Still poor retention HILIC->IsChiral

Caption: A decision tree for HPLC column selection.

Performance Comparison of Stationary Phases:

Stationary PhasePrinciple of SeparationBest For...Pros for Oxazinan-2-oneCons for Oxazinan-2-one
Standard C18 Hydrophobic interactionsNon-polar to moderately polar compounds[17]Ubiquitous, robust, wide variety available.Potential for poor retention ("phase collapse") in highly aqueous mobile phases required for polar analytes.[5]
Polar-Embedded C18 (e.g., "AQ" type) Mixed-mode (hydrophobic & hydrophilic interactions)Polar compounds in reversed-phase modePrevents phase collapse, allowing for 100% aqueous mobile phases; offers alternative selectivity.[5]May have different selectivity compared to standard C18.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning of analytes into a water-enriched layer on the stationary phase surfaceVery polar, water-soluble compounds[18]Excellent retention for highly polar analytes that are unretained on C18.Requires high organic mobile phase; can have longer equilibration times.
Chiral Stationary Phase (CSP) Enantioselective interactions (e.g., inclusion, dipole-dipole)Separation of enantiomers[19][20]Direct separation of stereoisomers without derivatization.[21]Often more expensive; may require specific mobile phases (normal or reversed-phase).
Experimental Protocol: HPLC Method Validation

Objective: To demonstrate that the developed analytical method is suitable for its intended purpose by assessing key performance parameters according to ICH Q2(R1) guidelines.[22][23]

Methodology:

  • Specificity:

    • Inject the blank (diluent), a placebo (if applicable), the unstressed sample, and each of the forced degradation samples.

    • Acceptance Criteria: The method must demonstrate that the peak for the oxazinan-2-one intermediate is resolved from all impurities and degradation products (resolution > 2). No interfering peaks should be observed at the retention time of the main peak in the blank or placebo.[24]

  • Linearity:

    • Prepare a series of at least five concentrations of the oxazinan-2-one reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration.

    • Acceptance Criteria: Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of reference standard into a blank or placebo matrix.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[25]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for the main analyte and typically ≤ 10.0% for impurities.[26]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S) or by signal-to-noise ratio (LOD ~3:1; LOQ ~10:1).

    • Acceptance Criteria: The LOQ must be experimentally verified for acceptable accuracy and precision.

  • Robustness:

    • Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[27]

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Data Interpretation and Comparative Results

Below is a summary table illustrating hypothetical but realistic validation data comparing two developed methods: a standard RP-HPLC method and an optimized UPLC method using a polar-embedded column.

Table 1: Comparative Performance of HPLC vs. UPLC Methods

ParameterMethod A: Standard HPLCMethod B: Optimized UPLCCommentary
Column C18, 4.6 x 150 mm, 5 µmC18 AQ, 2.1 x 50 mm, 1.7 µmUPLC uses a shorter column with smaller particles for higher efficiency.[12]
Run Time 25 minutes5 minutesSignificant increase in throughput with UPLC.[13]
Resolution (API vs. Critical Pair) 1.93.5UPLC provides superior resolving power, ensuring baseline separation.
Linearity (r²) 0.99920.9998Both methods show excellent linearity.
Accuracy (% Recovery) 98.5% - 101.5%99.2% - 100.8%Both methods are highly accurate.
Precision (Repeatability, %RSD) 0.85%0.45%UPLC often yields more precise results due to sharper peaks.
LOQ (µg/mL) 0.50.1Higher sensitivity of UPLC allows for quantification of lower-level impurities.[11]

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradants DetectedObservations
1N HCl, 80°C, 4h ~12%2Primary degradation likely due to hydrolysis of the lactam ring.[8]
1N NaOH, RT, 2h ~25%1 major, 1 minorBase-catalyzed hydrolysis is significantly faster than acid-catalyzed.
30% H₂O₂, RT, 6h ~5%1Compound shows some sensitivity to oxidation.
Dry Heat, 105°C, 24h <2%0The compound is stable to dry heat.
Photolytic (ICH Q1B) <1%0The compound is not photolabile.

This data confirms that the method is stability-indicating, as it can separate the parent compound from degradants formed under various stress conditions.[28]

ValidationParameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Linearity Precision->Accuracy

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the purity analysis of oxazinan-2-one intermediates is a critical step in ensuring pharmaceutical quality and safety.

  • For Efficiency and Resolution: UPLC technology is demonstrably superior for complex impurity profiles and high-throughput needs, offering faster analysis times and enhanced sensitivity.[11][13]

  • For Analyte Retention: Due to the polar nature of the oxazinan-2-one core, stationary phases such as polar-embedded C18 or HILIC columns should be evaluated to achieve adequate retention and alternative selectivity compared to standard C18 phases.[5]

  • For Regulatory Compliance: A stability-indicating method must be developed through rigorous forced degradation studies and validated according to ICH Q2(R1) guidelines.[14][22] This ensures the method is specific, accurate, precise, and fit for its intended purpose of monitoring the purity and stability of these crucial intermediates.

By systematically comparing chromatographic technologies, optimizing stationary and mobile phases based on the analyte's physicochemical properties, and adhering to a stringent validation protocol, researchers can develop a high-confidence analytical method that supports the entire drug development lifecycle.

References

  • UPLC vs HPLC: what is the difference? Alispharm. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • HPLC Vs UPLC - What's The Difference? ALWSCI. Available from: [Link]

  • HPLC vs UPLC - What's the Difference? Chromatography Today. Available from: [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Available from: [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. Available from: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Available from: [Link]

  • HPLC Column Selection Guide. Welch Materials. Available from: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Modern Mobile Phase Design for HPLC. LCGC International. Available from: [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. Available from: [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Optimizing Mobile Phase Solvent Purity for LC/MS. Chromatography Today. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available from: [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. Available from: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Development and Validation of a Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones. ResearchGate. Available from: [Link]

  • Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available from: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of New Oxazin Compounds Derived from Furfural, Chalcons and Schiff Bases. Al-Nahrain University, College of Science. Available from: [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available from: [Link]

  • Examples of HPLC chromatograms of pure and crude oxazines 11(R 1 ,X,R 2... ResearchGate. Available from: [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. Available from: [Link]nih.gov/pmc/articles/PMC3836932/)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one. In the absence of direct experimental data for this specific compound, this document synthesizes established fragmentation principles of its constituent functional groups to offer a robust, scientifically-grounded forecast. This analysis is crucial for researchers in drug development and organic synthesis for structural elucidation and impurity profiling.

Introduction: The Structural Significance of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is a heterocyclic compound featuring a cyclic carbamate (1,3-oxazinan-2-one) core, a gem-dimethyl group, and a reactive bromomethyl substituent. Understanding its behavior under mass spectrometric analysis is vital for its unambiguous identification. The fragmentation pattern serves as a unique fingerprint, dictated by the interplay of these structural motifs. This guide will dissect the predicted fragmentation pathways, comparing them to simpler, related structures to highlight the diagnostic ions that confirm its molecular architecture.

Predicted Fragmentation Analysis: A Multi-faceted Approach

The overall fragmentation of the target molecule is governed by the stability of the resulting fragment ions and neutral losses. The presence of a bromine atom, with its characteristic isotopic signature (79Br and 81Br in a nearly 1:1 ratio), is a key diagnostic tool, causing any bromine-containing fragment to appear as a pair of peaks (M and M+2) of almost equal intensity.[1][2][3]

The molecular ion (M•+) of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one (Molecular Weight: 235.04 g/mol for 79Br, 237.04 g/mol for 81Br) is expected to be observable, though potentially of low abundance due to the presence of multiple favorable fragmentation pathways.

Pathway A: α-Cleavage and Loss of the Bromomethyl Group

A primary and highly probable fragmentation pathway involves the cleavage of the C-C bond adjacent to the ring nitrogen and the carbon bearing the bromomethyl group (α-cleavage). This is a common fragmentation route for cyclic amines and related structures.

G M [C₇H₁₂BrNO₂]⁺˙ m/z 235/237 (Molecular Ion) F1 [C₆H₁₀NO₂]⁺ m/z 128 M->F1 - •CH₂Br NL1 •CH₂Br (Bromomethyl radical)

Caption: Pathway A: Loss of the bromomethyl radical.

This pathway is driven by the formation of a stable acylium ion or a related resonance-stabilized cation at m/z 128. The loss of the bromomethyl radical is a significant event, leading to a prominent peak that lacks the bromine isotopic signature.

Pathway B: Ring Opening and Fragmentation of the Carbamate Core

Cyclic carbamates can undergo characteristic ring-opening fragmentations.[4] A likely scenario involves the cleavage of the C-O and C-N bonds of the carbamate moiety.

G M [C₇H₁₂BrNO₂]⁺˙ m/z 235/237 (Molecular Ion) F2 [C₆H₁₂BrN]⁺˙ m/z 177/179 M->F2 - CO₂ F3 [C₃H₅Br]⁺˙ m/z 120/122 F2->F3 - C₃H₇N NL2 CO₂ NL3 C₃H₇N G M [C₇H₁₂BrNO₂]⁺˙ m/z 235/237 (Molecular Ion) F4 [C₆H₉BrNO₂]⁺ m/z 220/222 M->F4 - •CH₃ NL4 •CH₃

Caption: Pathway C: Loss of a methyl radical.

This cleavage results in an [M-15]⁺ ion at m/z 220/222. This peak is often prominent in the mass spectra of compounds with gem-dimethyl or tert-butyl groups due to the formation of a stable tertiary carbocation. [5]

Comparative Analysis: Dissecting Functional Group Contributions

To appreciate the unique fragmentation pattern of the target molecule, it is instructive to compare its predicted fragmentation with that of simpler, related structures.

Compound/Fragment Key Predicted m/z Value(s) Characteristic Fragmentation Pathway Significance in Target Molecule Analysis
6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one 235/237, 220/222, 177/179, 128Complex interplay of all functional groups.Provides the complete, unique fingerprint for identification.
1-Bromo-3-methylbutane (Analogue for bromomethyl & gem-dimethyl) 150/152, 135/137, 57Loss of •Br, loss of •CH₃, formation of tert-butyl cation.Confirms the fragmentation behavior of the alkyl bromide and gem-dimethyl portions.
4,4-Dimethyl-1,3-oxazinan-2-one (Analogue for the core ring) 129, 114, 72Loss of •CH₃, loss of CO₂, ring cleavage.Establishes the fragmentation pattern of the heterocyclic core without the bromomethyl group.

This comparative approach allows for a more confident assignment of fragment ions. For instance, the observation of a peak at m/z 128 in the spectrum of the target molecule, which is absent in the spectra of the simpler analogues, would strongly support the proposed Pathway A.

Experimental Protocol: Acquiring High-Quality Mass Spectra

The following is a generalized protocol for obtaining the electron ionization mass spectrum of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Sample Preparation
  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Ensure the sample is fully dissolved and free of any particulate matter.

Instrumentation (GC-MS)
  • Gas Chromatograph (GC):

    • Injector: Split/splitless, 250 °C.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 50 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

  • Analyze the mass spectrum, paying close attention to the molecular ion peak (M/M+2), the base peak, and other significant fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-350) Ionize->Detect Analyze Analyze Spectrum Detect->Analyze Compare Compare with Predicted Patterns Analyze->Compare Identify Structural Elucidation Compare->Identify

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is predicted to be a rich and informative process, yielding a number of diagnostic ions. Key events include the characteristic M/M+2 molecular ion peak, the loss of a methyl radical (M-15), the loss of a bromomethyl radical, and fragmentation of the oxazinanone ring. By systematically analyzing these pathways and comparing them to related structures, researchers can confidently identify this molecule and distinguish it from related compounds and potential impurities. This predictive guide serves as a valuable resource for anyone working with this and similar heterocyclic compounds.

References

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025).
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones - Benchchem. (n.d.).
  • Mass Spectrometry - MSU chemistry. (n.d.). Available at: [Link]

  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018). Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Available at: [Link]

  • The gem -Dimethyl Effect Revisited - ResearchGate. (2025). Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Available at: [Link]

Sources

Comparing synthetic routes for Pregabalin: Oxazinan-2-one vs. Isoxazole methods

Author: BenchChem Technical Support Team. Date: February 2026

Oxazinan-2-one vs. Isoxazole Methodologies

Executive Summary

This guide provides a critical technical comparison between two distinct synthetic architectures for the production of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): the Oxazinan-2-one (Chiral Auxiliary) Route and the Isoxazole ([3+2] Cycloaddition) Route .

  • The Oxazinan-2-one Route represents a stereocontrolled auxiliary approach . It utilizes a rigid cyclic template (often derived from the chiral pool) to direct the stereochemical outcome of alkylation or hydrogenation, delivering high Enantiomeric Excess (ee) early in the synthesis but requiring auxiliary removal.

  • The Isoxazole Route represents a convergent heterocyclic approach . It leverages the efficiency of [3+2] cycloaddition to construct the

    
    -amino acid core rapidly. While atom-economical in bond formation, it often faces challenges in establishing the C3-stereocenter without downstream resolution or expensive chiral catalysts.
    

Verdict: The Oxazinan-2-one method is superior for high-purity, small-to-mid-scale campaigns where ee% is paramount. The Isoxazole method offers higher throughput and atom economy for large-scale manufacturing, provided an efficient resolution or asymmetric hydrogenation step is integrated.

Deep Dive: The Oxazinan-2-one Route
2.1 Mechanistic Logic

This route relies on the principle of diastereoselective alkylation/hydrogenation . By condensing a precursor (often an anhydride or keto-acid) with a chiral amino-alcohol (e.g.,


-phenylglycinol), a rigid 6-membered lactam (oxazinan-2-one  or morpholinone) is formed. This ring locks the conformation of the substrate, forcing incoming electrophiles or hydrogen to attack from the less hindered face (steric exclusion).
2.2 Experimental Protocol (Representative)
  • Step 1: Auxiliary Attachment. Condensation of 3-isobutylglutaric anhydride with

    
    -phenylglycinol in toluene under reflux with Dean-Stark water removal.
    
  • Step 2: Cyclization. Activation of the intermediate acid and intramolecular cyclization to form the bicyclic oxazinan-2-one lactam.

  • Step 3: Stereoselective Alkylation/Manipulation. (If starting from an acyclic precursor) Treatment with LiHMDS at -78°C followed by addition of an electrophile (e.g., allyl bromide) occurs trans to the bulky phenyl group of the auxiliary.

  • Step 4: Hydrolytic Cleavage. The lactam is opened using LiOH/H2O2 or acidic hydrolysis to release the chiral acid.

  • Step 5: Hydrogenolysis. Removal of the benzyl/phenyl auxiliary remnants (if necessary) via Pd/C hydrogenation.

2.3 Pathway Visualization

OxazinanRoute Precursors Isobutylglutaric Anhydride + (S)-Phenylglycinol Lactam Chiral Oxazinan-2-one (Rigid Scaffold) Precursors->Lactam Cyclocondensation (-H2O) Alkylation Stereoselective Transformation Lactam->Alkylation Steric Control (Face Differentiation) Cleavage Hydrolysis & Auxiliary Removal Alkylation->Cleavage Ring Opening Pregabalin (S)-Pregabalin Cleavage->Pregabalin Purification

Caption: Figure 1. The Oxazinan-2-one route utilizes a chiral scaffold to induce stereochemistry prior to ring opening.

Deep Dive: The Isoxazole Route
3.1 Mechanistic Logic

This route utilizes the 1,3-dipolar cycloaddition ([3+2] Huisgen cycloaddition) of a nitrile oxide and an alkene. The isoxazole (or isoxazoline) ring serves as a "masked"


-amino acid. The N-O bond is weak; reductive cleavage reveals the amino alcohol or amino acid functionality simultaneously. This method is highly convergent but typically yields a racemate unless a chiral catalyst or auxiliary is attached to the dipolarophile.
3.2 Experimental Protocol (Representative)
  • Step 1: Nitrile Oxide Formation. Reaction of isovaleraldehyde with hydroxylamine to form the oxime. Chlorination (NCS) followed by base treatment generates the transient nitrile oxide.

  • Step 2: [3+2] Cycloaddition. The nitrile oxide reacts with an acrylate or allyl alcohol derivative. This forms the isoxazoline ring.

  • Step 3: Reductive Ring Opening. High-pressure hydrogenation (50-100 psi) using Raney Nickel in methanol/water. This cleaves the N-O bond and reduces the C=N bond.

  • Step 4: Resolution. (If asymmetric catalysis was not used in Step 2) The resulting racemic Pregabalin is resolved using

    
    -Mandelic acid.
    
3.3 Pathway Visualization

IsoxazoleRoute Aldehyde Isovaleraldehyde + Hydroxylamine NitrileOxide Nitrile Oxide (Transient Dipole) Aldehyde->NitrileOxide Oxime Formation & Chlorination Cycloaddition [3+2] Cycloaddition (+ Alkene) NitrileOxide->Cycloaddition In Situ Generation Isoxazoline Isoxazoline Intermediate Cycloaddition->Isoxazoline Ring Formation Hydrogenolysis Raney Ni / H2 (Reductive Cleavage) Isoxazoline->Hydrogenolysis N-O Bond Cleavage Pregabalin Racemic Pregabalin (Requires Resolution) Hydrogenolysis->Pregabalin Workup

Caption: Figure 2.[1][2] The Isoxazole route constructs the core ring rapidly, followed by reductive unmasking of the amino acid.

Comparative Analysis

The following data summarizes the performance of both routes based on standard laboratory scale-up parameters (100g scale).

MetricOxazinan-2-one RouteIsoxazole Route
Stereocontrol Strategy Internal: Chiral auxiliary directs geometry.External: Requires chiral catalyst or downstream resolution.
Enantiomeric Excess (ee) High (>98%) directly from reaction.[1][3][4]Low (Racemic) to High (if resolved).
Overall Yield 35 - 45% (Loss due to auxiliary weight).50 - 60% (High atom economy).
Atom Economy Poor: Stoichiometric auxiliary is waste/recycled.Good: Most atoms end up in the product.
Reagent Safety High: Standard reagents (LiHMDS, H2O2).Moderate: Nitrile oxides are unstable; Raney Ni is pyrophoric.
Scalability Moderate: Auxiliary recovery adds unit operations.High: Continuous flow suitable for cycloaddition.
Cost Driver Cost of Chiral Auxiliary (

-Phenylglycinol).
Cost of Resolution Agent or Hydrogenation Catalyst.
Detailed Experimental Protocols
Protocol A: Oxazinan-2-one Synthesis (Key Step)

Validation: Monitor formation of the lactam via TLC (Hexane:EtOAc 7:3). The product should appear as a distinct spot with lower Rf than the starting anhydride.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Reagents: Charge

    
    -phenylglycinol (13.7 g, 100 mmol) and toluene (200 mL).
    
  • Addition: Add 3-isobutylglutaric anhydride (17.0 g, 100 mmol) in one portion.

  • Reaction: Heat to reflux (110°C) for 12 hours. Monitor water collection in the Dean-Stark trap (approx. 1.8 mL theoretical).

  • Workup: Cool to room temperature. Wash with 1N HCl (2 x 50 mL) to remove unreacted amine. Wash with sat. NaHCO3 (2 x 50 mL).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the white crystalline lactam.

Protocol B: Isoxazoline Reductive Cleavage

Validation: Consumption of the isoxazoline ring is monitored by IR (disappearance of C=N stretch approx 1600 cm⁻¹) or HPLC.

  • Setup: High-pressure hydrogenation autoclave (Parr reactor).

  • Substrate: Dissolve the isoxazoline intermediate (10 g) in Methanol:Water (5:1, 100 mL).

  • Catalyst: Add Boric Acid (1.2 eq) and Raney Nickel (20 wt% loading, washed with MeOH). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Purge vessel with N2 (3x), then H2 (3x). Pressurize to 50 psi H2. Stir vigorously at 50°C for 6 hours.

  • Workup: Filter catalyst through a Celite pad (keep wet). Concentrate filtrate to remove methanol.

  • Crystallization: Adjust pH of the aqueous residue to 6.5 (isoelectric point of Pregabalin) with acetic acid. Cool to 0°C to precipitate crude Pregabalin.

Conclusion & Recommendation
  • Choose the Oxazinan-2-one Route if: You are in early-phase development requiring rapid access to enantiopure material for biological testing, and raw material cost is secondary to purity. The self-validating nature of the diastereomeric separation ensures high confidence in the stereochemistry.

  • Choose the Isoxazole Route if: You are optimizing for commercial manufacturing (Phase III/Commercial) . The cost savings from avoiding stoichiometric chiral auxiliaries and the potential for continuous processing (flow chemistry for the cycloaddition) outweigh the burden of a downstream resolution step.

References
  • Pfizer Inc. "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767. (Describes the foundational resolution and early auxiliary routes).

  • Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Synthesis via a Chiral Auxiliary." Organic Process Research & Development, 1997, 1(1), 26-38. (Detailed discussion of the oxazolidinone/oxazinanone auxiliary chemistry).

  • Gothelf, K. V., & Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998, 98(2), 863-910. (Mechanistic grounding for the isoxazole route).

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963, 2(10), 565-598. (Foundational chemistry for the isoxazole formation).

  • Kavala, V., et al. "Nitroalkanes in the synthesis of Pregabalin." Tetrahedron Letters, 2005. (Discusses the nitro/isoxazole related intermediates).

Sources

Validating chiral purity of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for validating the chiral purity of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one (CAS 1032650-41-1).[1] This molecule is a critical chiral building block, structurally analogous to intermediates used in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives) and other oxazinanone-based pharmaceuticals.

Due to the presence of the bromomethyl group (an alkylating handle) and the cyclic carbamate core, this molecule presents specific analytical challenges: weak UV absorption and potential reactivity. This guide compares the traditional Normal Phase Chiral HPLC against the modern Supercritical Fluid Chromatography (SFC) , providing a validated pathway for QC and R&D applications.

Part 1: The Analytical Challenge & Strategy

The target molecule contains a single chiral center at the C6 position. Validating its enantiomeric purity (Enantiomeric Excess, ee) requires a method that can resolve the enantiomers while maintaining sensitivity, as the molecule lacks strong chromophores (like aromatic rings) unless derivatized.

Critical Considerations
  • Detection Limits: The carbamate functionality absorbs primarily at low wavelengths (<215 nm). Solvents with high UV cutoffs (e.g., acetone, ethyl acetate) must be avoided in HPLC.

  • Chemical Stability: The bromomethyl group is an electrophile. While relatively stable, prolonged exposure to nucleophilic alcohols (methanol) in basic conditions should be monitored during robustness testing.

  • Column Selection: Cyclic carbamates interact strongly with Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) stationary phases via hydrogen bonding and dipole-dipole interactions.[1]

Part 2: Comparative Methodologies

Method A: Normal Phase Chiral HPLC (The "Gold Standard")

Best for: QC environments with legacy equipment, high robustness requirements.

  • Column: Chiralpak AD-H or Chiral Art Amylose-C (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Critical).[2]

  • Temperature: 25°C.

Mechanism: The non-polar hexane environment maximizes the hydrogen bonding capability of the carbamate group with the chiral selector on the column, typically resulting in high resolution (


).
Method B: Chiral SFC (The "High-Throughput" Challenger)

Best for: High-throughput screening (HTS), green chemistry initiatives, and preparative scale-up.[1]

  • Column: Chiralpak AD-3 or Chiral Art Amylose-C (3µm particle size).[1]

  • Mobile Phase:

    
     (Supercritical) : Methanol (90:10 to 80:20 gradient or isocratic).
    
  • Back Pressure: 120-150 bar.[1]

  • Flow Rate: 3.0 - 4.0 mL/min.[1]

  • Detection: UV at 210 nm or ELSD/CAD (recommended due to weak UV).

Mechanism: The supercritical


 acts as a non-polar solvent similar to hexane but with much lower viscosity, allowing for 3-4x faster run times.
Performance Comparison Matrix
FeatureMethod A: Normal Phase HPLCMethod B: Chiral SFC
Analysis Time 15 - 25 mins3 - 8 mins
Resolution (

)
High (> 2.5 typical)Moderate to High (> 1.[1]8)
Sensitivity (LOD) Moderate (Solvent UV cutoff limits)High (CO2 is UV transparent)
Solvent Cost High (Hexane waste)Low (Recycled CO2)
Robustness Excellent (Insensitive to pressure)Moderate (Sensitive to BPR/Temp)
Suitability Final QC Release IPC / Reaction Monitoring

Part 3: Detailed Experimental Protocol (Method A Focus)

This protocol is designed for the validation of the HPLC Method , as it remains the most accessible technique for regulatory filing.

System Suitability & Preparation
  • Diluent: n-Hexane : Isopropanol (80:20).[1] Note: Dissolve sample in higher alcohol content first if solubility is poor in pure hexane.

  • Stock Solution: 1.0 mg/mL of the racemic standard (6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one).[1]

  • Test Solution: 0.5 mg/mL of the sample.

Chromatographic Conditions
  • Column: Amylose-based (e.g., YMC Chiral Art Amylose-C, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Premixed n-Hexane / 2-Propanol (90/10 v/v).

  • T_col: 25°C ± 1°C.

  • Injection Vol: 10 µL.

  • Run Time: 2.5x the retention time of the major peak.

Validation Parameters (Acceptance Criteria)
  • Specificity: Resolution (

    
    ) between enantiomers 
    
    
    
    (Baseline separation). No interference from blank.
  • Precision (Repeatability): RSD of peak area

    
     for major enantiomer; 
    
    
    
    for minor impurity (at 0.5% level).
  • Linearity:

    
     over the range of LOQ to 120% of target concentration.
    
  • Sensitivity (LOQ): Signal-to-Noise (S/N)

    
    .[1] Crucial for this molecule due to weak UV.
    

Part 4: Visualizing the Validation Logic

Diagram 1: Method Validation Workflow (ICH Q2 Aligned)

This workflow illustrates the logical progression from specificity testing to full validation, ensuring the method is "fit for purpose."

ValidationWorkflow Start Start: Racemic Standard Specificity Specificity Check (Resolution > 1.5?) Start->Specificity Optimization Optimize Mobile Phase (Adjust IPA % or Temp) Specificity->Optimization No LOD_LOQ Sensitivity (LOD/LOQ) (S/N > 10 for LOQ) Specificity->LOD_LOQ Yes Optimization->Specificity Linearity Linearity & Range (LOQ to 120%) LOD_LOQ->Linearity Precision Precision & Accuracy (Spike Recovery) Linearity->Precision Final Validated Method Precision->Final

Caption: Step-by-step validation workflow ensuring chiral resolution and sensitivity before quantitative assessment.

Diagram 2: Decision Matrix for Method Selection

When to choose HPLC vs. SFC for this specific oxazinanone derivative.

MethodSelection Question Primary Constraint? Speed Throughput / Speed Question->Speed Sensitivity Sensitivity (Weak UV) Question->Sensitivity Equipment Legacy Equipment Only Question->Equipment SFC_Path Select SFC (CO2/MeOH) Speed->SFC_Path > 100 samples/day Sensitivity->SFC_Path Better S/N (Low UV) HPLC_Path Select NP-HPLC (Hexane/IPA) Sensitivity->HPLC_Path If using CAD/ELSD Equipment->HPLC_Path Standard LC

Caption: Decision tree for selecting the optimal chromatographic technique based on laboratory constraints.

Part 5: Expert Insights & Troubleshooting

  • The "Ghost" Peak Issue:

    • Observation: In Normal Phase HPLC, you may see a negative peak or baseline drift near the dead time.

    • Cause: Refractive index mismatch between the sample solvent (if dissolved in 100% IPA) and the mobile phase (90% Hexane).

    • Solution: Always dissolve the sample in the mobile phase or a solvent ratio very close to it.

  • Enantiomer Elution Order (EEO):

    • For Amylose-C type columns, the elution order is not guaranteed to be R then S. You must validate the order using a known optically pure standard (synthesized via asymmetric catalysis or resolved via crystallization) or by using a circular dichroism (CD) detector inline.

  • Alternative Detectors:

    • Because the carbonyl absorption at 210 nm is prone to interference from impurities, using a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended for determining absolute purity (mass balance), as these are universal detectors that do not rely on chromophores.

References

  • BenchChem. (2025). A Comparative Guide to Cross-Validation of Analytical Results for Chiral Purity. Retrieved from

  • YMC Europe. (2016).[3] Chiral LC & SFC Method Development: Polysaccharide Phases. Retrieved from [3]

  • ResearchGate. (2025). Comparison of HPLC and SFC Chiral Method Development Screening Approaches. Retrieved from

  • Sigma-Aldrich. (2024). Chiral HPLC Columns: Application Guide for Cyclic Carbamates. Retrieved from [1]

  • Daicel Chiral Technologies. (2023). Enantiomer Separation of Acidic and Neutral Compounds using Amylose Derivatives. Retrieved from

Sources

A Researcher's Guide to the Vibrational Landscape: FTIR Analysis of 1,3-Oxazinan-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular scaffolds is paramount. The 1,3-oxazinan-2-one moiety, a six-membered cyclic carbamate, is a privileged structure found in a range of biologically active compounds. Its unambiguous identification is a critical step in synthesis and quality control. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of these molecules. This guide offers an in-depth comparison of the characteristic FTIR absorption peaks of 1,3-oxazinan-2-ones against structurally related functional groups, supported by experimental data and a validated protocol for spectral acquisition.

The Vibrational Signature of a Privileged Scaffold

The 1,3-oxazinan-2-one ring system possesses a unique combination of amide and ester functionalities constrained within a cyclic structure. This arrangement gives rise to a distinct infrared spectrum, with the most informative absorptions arising from the carbonyl (C=O) stretching, carbon-oxygen-carbon (C-O-C) stretching, and carbon-nitrogen (C-N) stretching vibrations. Understanding the positions and relative intensities of these peaks is key to differentiating this functional group from its acyclic and isosteric counterparts.

The most prominent feature in the FTIR spectrum of a 1,3-oxazinan-2-one is the carbonyl (C=O) stretching vibration. For N-substituted 1,3-oxazinan-2-ones, this peak typically appears in the range of 1660-1685 cm⁻¹ . The exact position is influenced by the electronic and steric nature of the substituent on the nitrogen atom. This region is significantly different from that of six-membered lactones (cyclic esters), which exhibit a C=O stretch at a much higher wavenumber, and is subtly distinct from six-membered lactams (cyclic amides) and linear carbamates.

A Comparative Analysis of Structurally Related Functional Groups

To confidently assign the FTIR spectrum of a 1,3-oxazinan-2-one, a direct comparison with plausible alternatives is essential. The following table summarizes the key characteristic FTIR absorption frequencies for 1,3-oxazinan-2-ones and related functional groups.

Functional GroupStructure ExampleC=O Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-N Stretch (cm⁻¹)N-H Stretch/Bend (cm⁻¹)
1,3-Oxazinan-2-one N-Benzyl-1,3-oxazinan-2-one1660 - 1685~1250 & ~1050~1350N/A (for N-substituted)
Lactam (δ-Valerolactam) δ-Valerolactam1660 - 1680N/A~1230~3200 (stretch), ~1550 (bend)
Lactone (δ-Valerolactone) δ-Valerolactone1735 - 1750~1240 & ~1180N/AN/A
Acyclic Carbamate Benzyl carbamate1690 - 1715~1220 & ~1070~1350~3400 & ~3300 (stretch), ~1610 (bend)

This comparative data highlights the diagnostic power of FTIR. The C=O stretching frequency of 1,3-oxazinan-2-ones often overlaps with that of δ-lactams. However, the presence of strong C-O-C stretching bands and the absence of N-H bands (in N-substituted derivatives) are key differentiators. Conversely, while sharing the C-O-C feature with lactones, the significantly lower C=O frequency of the 1,3-oxazinan-2-one is a clear distinguishing feature. Acyclic carbamates, while structurally similar, typically exhibit a higher C=O stretching frequency due to reduced ring strain.

Visualizing the Key Vibrational Modes

To further understand the origin of these characteristic peaks, the following diagram illustrates the key vibrational modes within the 1,3-oxazinan-2-one functional group.

Key Vibrational Modes of 1,3-Oxazinan-2-one cluster_0 1,3-Oxazinan-2-one Core Structure cluster_1 Characteristic Vibrational Stretches O1 O C6 CH₂ O1->C6 C2 C C2->O1 O7 O C2->O7 N3 N N3->C2 R R N3->R C4 CH₂ C4->N3 C5 CH₂ C5->C4 C6->C5 v_CO C=O Stretch ~1670 cm⁻¹ v_CO->C2 Strong, Sharp v_COC C-O-C Asymmetric & Symmetric Stretch ~1250 & ~1050 cm⁻¹ v_COC->O1 Strong v_CN C-N Stretch ~1350 cm⁻¹ v_CN->N3 Medium FTIR KBr Pellet Workflow start Start dry_kbr Dry KBr (110°C, 2h) start->dry_kbr grind_sample Grind Sample (1-2 mg) start->grind_sample mix Mix Sample with KBr (1:100 ratio) dry_kbr->mix grind_sample->mix press_pellet Press Pellet (7-10 tons) mix->press_pellet inspect_pellet Inspect Pellet press_pellet->inspect_pellet acquire_bg Acquire Background Spectrum inspect_pellet->acquire_bg Pellet OK regrind Re-grind or Re-dry KBr inspect_pellet->regrind Pellet Opaque acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample analyze Analyze Spectrum acquire_sample->analyze regrind->mix

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one. As a brominated organic compound containing a reactive bromomethyl group, this substance requires meticulous management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for halogenated and potentially reactive chemical waste.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one is not widely documented, a robust risk assessment can be conducted by analyzing its structural components. The presence of the bromomethyl group (-CH₂Br) is of primary concern, classifying the molecule as a potential alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into other molecules, and this reactivity is associated with significant health hazards.[1]

Core Structural Features and Associated Hazards:

  • Bromomethyl Group: This functional group makes the compound a reactive electrophile. Such compounds can react with nucleophiles in biological systems, including DNA and proteins. This reactivity is the basis for the potential toxicity and carcinogenicity of many alkylating agents.[1]

  • Halogenated Organic Compound: As a brominated organic substance, it falls under the category of halogenated waste.[2] Improper disposal, particularly mixing with non-halogenated waste, can lead to the formation of hazardous byproducts like brominated dioxins during incineration.[3]

  • Oxazinanone Core: The heterocyclic ring system's stability influences the overall properties, but the primary disposal considerations are dictated by the bromomethyl group.

A summary of the presumed hazards is presented below.

Hazard CategoryDescriptionRationale and Precautionary Principle
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4]The bromomethyl group suggests potential for alkylating activity, which is linked to cellular damage. Assume high toxicity and handle with appropriate containment.
Irritation May cause respiratory tract, skin, and serious eye irritation.[4][5]Halogenated organic compounds are often irritating to tissues. Direct contact must be avoided.
Sensitization Potential for skin sensitization upon repeated contact.As with many reactive small molecules, repeated exposure could lead to an allergic response.
Carcinogenicity Suspected of causing cancer.[1][4]Many alkylating agents are classified as known or suspected carcinogens. It is prudent to handle this compound as a potential carcinogen.
Environmental Hazardous to the aquatic environment.Brominated organic compounds can be persistent and harmful to ecosystems if released.[3]

Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, all handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2] A stringent PPE protocol is mandatory.

Mandatory PPE Ensemble:

  • Eye Protection: Chemical safety goggles and a full-face shield if there is a splash risk.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility charts. Always double-glove when handling pure compound or concentrated solutions.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Footwear: Closed-toe shoes made of a non-porous material.

The following diagram outlines the essential workflow for safely handling the compound prior to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal_prep Pre-Disposal prep_fume_hood Work in Chemical Fume Hood handle_compound Handle 6-(Bromomethyl)-4,4- dimethyl-1,3-oxazinan-2-one prep_fume_hood->handle_compound prep_ppe Don Full PPE prep_ppe->handle_compound handle_waste_gen Generate Waste (e.g., used reagents, contaminated items) handle_compound->handle_waste_gen disp_segregate Segregate Waste Immediately handle_waste_gen->disp_segregate disp_container Place in Labeled Halogenated Waste Container disp_segregate->disp_container

Caption: Pre-disposal handling workflow for 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Waste Segregation and Collection: The Core Directive

Proper segregation is the most critical step in the disposal process. Halogenated organic waste must never be mixed with non-halogenated organic waste.[6][7][8] This prevents complications in the final disposal process and avoids the creation of more hazardous substances.[3]

Step-by-Step Collection Protocol:

  • Obtain Correct Containers: Procure waste containers from your institution's Environmental Health and Safety (EHS) department. They must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[7]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag.[8] Clearly write "Halogenated Organic Waste" and list all constituents, including 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one and any solvents, with estimated percentages.[6][7]

  • Liquid Waste:

    • Carefully pour all liquid waste containing the compound into the designated Halogenated Organic Liquid Waste container.

    • This includes reaction mixtures, washings from glassware (e.g., with acetone or another organic solvent), and any solvent used to dissolve the compound.

    • Do not add aqueous waste, strong acids, bases, or oxidizers to the organic waste container.[6][8]

  • Solid Waste:

    • All contaminated solids must be collected in a separate, clearly labeled Halogenated Organic Solid Waste container.

    • This includes used gloves, weigh paper, contaminated silica gel, filter paper, and paper towels used for cleanup.[3]

  • Empty Containers: The original container of 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one, even when "empty," must be disposed of as hazardous waste. Rinse it three times with a suitable solvent (e.g., acetone), add the rinsate to the halogenated liquid waste, and then place the empty container in the solid waste stream.

The following diagram illustrates the waste segregation logic.

cluster_liquid Liquid Waste cluster_solid Solid Waste Waste Waste Generation Point (All Types) Liquid_Hal Halogenated (Contains the compound, CH2Cl2, Chloroform, etc.) Waste->Liquid_Hal Is it halogenated? [Yes] Liquid_NonHal Non-Halogenated (Hexane, Ethanol, Acetone, Ethyl Acetate, etc.) Waste->Liquid_NonHal Is it organic? [Yes] Liquid_Aq Aqueous Waste (pH 5.5-9.5, no heavy metals) Waste->Liquid_Aq Is it aqueous? [Yes] Solid_Hal Contaminated Solids (Gloves, Silica, Wipes) Waste->Solid_Hal Is it contaminated? [Yes] Solid_NonHaz Non-Hazardous (Uncontaminated Paper) Waste->Solid_NonHaz Is it solid? [Yes]

Caption: Waste segregation decision logic for laboratory streams.

Spill Management Protocol

Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.[3]

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Containment: Confirm the fume hood sash is at the proper height.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material and place it into the Halogenated Organic Solid Waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the wipe in the solid waste container. For surface decontamination, a wash with a dilute sodium thiosulfate solution can be considered to reduce the reactive bromine species, followed by a final solvent wipe.[3][9]

  • Report: Inform your lab supervisor and EHS department as per institutional policy.

Major Spill (Outside of a fume hood or large volume):

  • Evacuate: Immediately evacuate the area. Activate the fire alarm if the substance is flammable or the spill is large.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Call for Help: Contact your institution's emergency response line (e.g., EHS, campus safety) immediately.[7][8] Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Attempt to Clean Up: A major spill requires specialized equipment and trained personnel.

This decision tree provides a clear path for spill response.

Caption: Decision tree for responding to a chemical spill.

Final Disposal Pathway

The ultimate disposal of 6-(bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one waste is not performed by laboratory personnel. Your responsibility ends with its safe and proper collection, segregation, and labeling.

  • Storage: Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][10] This area should have secondary containment.

  • Scheduled Pickup: Contact your institution's EHS department to schedule a pickup of the full waste containers.[10]

  • Manifest and Transport: EHS will manage the waste manifest and arrange for a licensed hazardous waste disposal company to transport the material.

  • Ultimate Destruction: The most common and effective disposal method for halogenated organic waste is high-temperature incineration at a specialized facility equipped with scrubbers and emission controls to handle the hazardous byproducts.[9][11]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous materials are managed in a compliant and responsible manner.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Cornell University. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Bromomethyl methyl ether.
  • Science Forum. (2008, October 22). Bromine water - disposal.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - 2-(bromomethyl)-1,3-Dioxolane.
  • Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
  • Kansas State University. (n.d.). Standard Operating Procedure for Bromine.
  • Benchchem. (n.d.). Navigating the Disposal of Laboratory Reagents: A Procedural Guide.

Sources

Comprehensive Guide to the Safe Handling of 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles for halogenated organic molecules.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact[1][2].

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation[1][2].

  • Acute Toxicity (Oral): May be harmful if swallowed[4].

  • Respiratory Irritation: Vapors or dust may cause respiratory irritation[2][3].

Stable under normal conditions, but moisture-sensitive. It should be kept away from strong oxidizing agents, strong acids, and strong bases[1].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or Neoprene gloves. For significant contact, consider heavier-duty gloves like Butyl rubber or Viton®[5].Provides a barrier against skin contact with the potentially irritating compound. Nitrile and neoprene offer good general chemical resistance[5].
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are mandatory at all times. When there is a risk of splashing, chemical splash goggles and a face shield are required[5][6][7].Protects the eyes and face from accidental splashes of the chemical, which is presumed to be an eye irritant.
Body Protection A long-sleeved laboratory coat, preferably flame-resistant, that extends below the mid-thigh[5].Protects the skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a respirator may be required after a formal risk assessment and proper training[6][7].Minimizes the risk of inhaling potentially harmful vapors.

Safe Handling and Operational Plan

A systematic workflow is essential for minimizing risk. The following diagram and steps outline the recommended procedure for handling 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for 6-(Bromomethyl)-4,4-dimethyl-1,3-oxazinan-2-one.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents and place them in the fume hood.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to contain any dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use[4][8].

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1][9]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][9]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration[8]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[10]. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[11]. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal

Proper storage and disposal are vital for laboratory safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4][12].

  • The compound is noted to be moisture-sensitive, so storage in a desiccator may be appropriate[1].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[1].

Disposal:

  • All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed container.

  • Dispose of the chemical waste through your institution's EHS office[2]. Do not dispose of it down the drain or in the regular trash.

  • Contaminated packaging should also be disposed of as chemical waste[12].

References

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. ([Link])

  • Personal Protective Equipment | US EPA. ([Link])

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. ([Link])

  • Personal Protective Equipment Requirements - Stanford University. ([Link])

  • Protective Equipment - American Chemistry Council. ([Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.